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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Chemoselective Synthesis of (3-amino-4-methylphenoxy)acetonitrile

Executive Summary (3-amino-4-methylphenoxy)acetonitrile is a bifunctional aromatic intermediate highly valued in the synthesis of complex pharmacophores, including kinase inhibitors and heterocyclic agrochemicals. This w...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-amino-4-methylphenoxy)acetonitrile is a bifunctional aromatic intermediate highly valued in the synthesis of complex pharmacophores, including kinase inhibitors and heterocyclic agrochemicals. This whitepaper provides a rigorous breakdown of its molecular properties, details a chemoselective synthetic methodology, and establishes self-validating analytical protocols for structural confirmation. By understanding the thermodynamic and kinetic properties of its core functional groups, researchers can seamlessly integrate this compound into advanced drug development pipelines.

Physicochemical Profiling

The compound features a 3-amino-4-methylphenol core functionalized with an acetonitrile ether linkage. As a member of the C9H10N2O isomer class, its theoretical properties can be reliably benchmarked against structural analogs like [1].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Molecular Formula C9H10N2ODetermines stoichiometric ratios for downstream derivatization.
Molecular Weight 162.19 g/mol Critical for mass balance and yield calculations[1].
Monoisotopic Mass 162.0793 DaTarget value for high-resolution mass spectrometry (HRMS) validation[1].
H-Bond Donors 1 (-NH2)Influences target protein binding, solubility, and ADME profiles.
H-Bond Acceptors 2 (-O-, -C≡N)Facilitates dipole interactions in polar aprotic solvents.

Mechanistic Causality in Chemoselective Synthesis

The synthesis of (3-amino-4-methylphenoxy)acetonitrile requires precise chemocontrol to prevent competitive N-alkylation of the primary amine. The intrinsic nucleophilicity of the amino group typically dictates preferential reaction under neutral conditions[2]. However, this reactivity can be strategically inverted by modulating the pH of the reaction environment.

By employing a mild base such as potassium carbonate (K2CO3) in a polar aprotic solvent, the phenolic hydroxyl group (pKa ~9.5) is selectively deprotonated. The resulting phenoxide anion is a significantly stronger nucleophile than the neutral amino group, driving a highly selective SN2 O-alkylation with chloroacetonitrile[2][3].

Protocol 1: Step-by-Step Chemoselective O-Alkylation
  • Initiation: Dissolve 1.0 equivalent of 3-amino-4-methylphenol in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is a polar aprotic solvent that leaves the nucleophile unsolvated, thereby accelerating the SN2 transition state.

  • Deprotonation: Add 1.5 equivalents of anhydrous K2CO3. Stir at 25°C for 30 minutes.

    • Causality: The mild base generates the highly reactive phenoxide anion while leaving the less acidic amine protonated and relatively non-nucleophilic[2].

  • Alkylation: Perform a dropwise addition of 1.1 equivalents of chloroacetonitrile.

  • Propagation: Elevate the temperature to 60°C and stir for 4 hours.

    • Causality: Mild heating overcomes the activation energy barrier for the SN2 displacement of the chloride ion without inducing thermal degradation[3].

  • Workup: Quench the reaction with ice-cold distilled water to precipitate the crude product. Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Isolate the pure compound via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized batch and definitively rule out N-alkylation, a self-validating analytical workflow utilizing LC-MS and NMR is required.

Protocol 2: Structural Confirmation
  • LC-MS (ESI+) Protocol:

    • Method: Use a C18 reverse-phase column. Apply a mobile phase gradient of 0.1% formic acid in water (A) to 0.1% formic acid in acetonitrile (B) over 5 minutes.

    • Validation: The presence of a dominant peak at m/z 163.08 ([M+H]+) confirms the successful addition of the acetonitrile moiety and the exact mass of the product[1].

  • 1H NMR (400 MHz, DMSO-d6) Protocol:

    • Method: Dissolve 5 mg of the purified product in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Validation: Regioselectivity is definitively confirmed by the chemical shift of the methylene protons (-CH2-). An O-alkylated methylene typically appears as a singlet downfield at ~4.9 ppm due to the strong deshielding effect of the adjacent oxygen atom. Conversely, an N-alkylated methylene would appear further upfield (~4.1 ppm). The unreacted primary amine is validated by a broad, D2O-exchangeable singlet integrating to 2H at ~4.8 ppm .

Workflow Visualization

G Start 3-Amino-4-methylphenol + Chloroacetonitrile Reaction Chemoselective O-Alkylation (SN2 Mechanism) Start->Reaction Product (3-Amino-4-methylphenoxy)acetonitrile MW: 162.19 g/mol Reaction->Product Aqueous Workup & Purification Conditions Base: K2CO3, Solvent: DMF Temp: 60°C Conditions->Reaction LCMS LC-MS Validation [M+H]+ = 163.08 m/z Product->LCMS Mass Confirmation NMR 1H/13C NMR O-CH2 vs N-CH2 Shift Product->NMR Regioselectivity

Synthesis and analytical validation workflow for (3-amino-4-methylphenoxy)acetonitrile.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 34227, o-Anisidino-acetonitrile." PubChem,[Link].

  • Cazorla, Clément, et al. "O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution." Green Chemistry, vol. 13, no. 9, 2011, pp. 2482-2488. Royal Society of Chemistry,[Link].

Sources

Exploratory

Therapeutic Applications of (3-Amino-4-methylphenoxy)acetonitrile Intermediates: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional intermediates dictates the efficiency of late-stage lead optimization. (3-Amino-4-methylphenoxy)acetonitrile (CAS: 219312-05-7) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional intermediates dictates the efficiency of late-stage lead optimization. (3-Amino-4-methylphenoxy)acetonitrile (CAS: 219312-05-7) has emerged as a highly versatile scaffold in the synthesis of advanced therapeutics, ranging from targeted protein degraders (PROTACs) to Type-II tyrosine kinase inhibitors[1].

As a Senior Application Scientist, I have observed that the true value of this intermediate lies in its orthogonal reactivity . The molecule features a highly nucleophilic aniline moiety that can be selectively engaged in cross-coupling or amidation, while the electrophilic phenoxyacetonitrile group serves as a masked primary amine, carboxylic acid, or tetrazole bioisostere. This whitepaper details the structural rationale, mechanistic causality, and validated experimental protocols for deploying this intermediate in drug discovery workflows.

Structural Rationale & Mechanistic Causality

The architectural design of (3-amino-4-methylphenoxy)acetonitrile provides distinct pharmacological and synthetic advantages:

  • The Aniline (3-Amino) Core : The primary amine is primed for amide coupling or Buchwald-Hartwig amination. Crucially, the adjacent 4-methyl group provides steric shielding . In kinase inhibitors, this methyl group locks the molecule into a specific conformation that stabilizes the DFG-out (inactive) state of the kinase, significantly reducing the off-rate (residence time) of the drug[2].

  • The Phenoxyacetonitrile Moiety : The ether linkage introduces conformational flexibility, allowing the molecule to navigate narrow binding channels. The nitrile group is synthetically orthogonal to the aniline; it remains inert during aniline derivatization but can be subsequently reduced to a primary amine to attach PEGylated PROTAC linkers, or converted to a tetrazole to act as a lipophilic carboxylic acid bioisostere in CFTR modulators[3].

Key Therapeutic Applications

Type-II Tyrosine Kinase Inhibitors (VEGFR2)

Angiogenesis is a critical pathway in tumor proliferation, heavily regulated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The (3-amino-4-methylphenoxy) scaffold is utilized to synthesize imidazo[1,2-b]pyridazine and [1,2,4]triazolo[1,5-a]pyridine derivatives[2].

  • Mechanistic Causality : These derivatives function as Type-II inhibitors. The 3-amino group is converted into an amide or urea that forms critical hydrogen bonds with the hinge region (e.g., Cys919) of VEGFR2. Meanwhile, the 4-methylphenoxy tail perfectly occupies the hydrophobic back pocket exposed only in the DFG-out conformation, resulting in exceptionally potent inhibition (IC50 = 1.4 nM)[2].

Targeted Protein Degraders (PROTACs)

Bifunctional degraders require a warhead to bind the target protein, a linker, and an E3 ligase recruiting ligand. (3-Amino-4-methylphenoxy)acetonitrile is heavily utilized in the synthesis of degraders targeting the BAF complex and BRD9[4].

  • Mechanistic Causality : The aniline group is coupled to the BRD9-binding domain. The nitrile group is then chemoselectively reduced to a primary amine. This allows for the precise, late-stage attachment of an E3 ligase ligand (like lenalidomide or VHL ligands) via an alkyl or PEG linker without cross-reacting with the warhead[4].

PROTAC A Target Protein (e.g., BRD9) B (3-Amino-4-methylphenoxy) Warhead A->B Binds F Proteasomal Degradation A->F Degraded C Linker (Amine-Derived) B->C Conjugated D E3 Ligase Ligand (e.g., CRBN/VHL) C->D Conjugated E E3 Ubiquitin Ligase D->E Recruits E->A Ubiquitinates

Caption: Ternary complex formation and degradation pathway mediated by intermediate-derived PROTACs.

Quantitative Pharmacological Data

The following table summarizes the quantitative impact of integrating the (3-amino-4-methylphenoxy)acetonitrile scaffold into various therapeutic classes:

Therapeutic ClassTargetKey Structural Role of IntermediatePharmacological Activity
Imidazo[1,2-b]pyridazine TKI VEGFR2Occupies hydrophobic back pocket (DFG-out)IC50 = 1.4 nM[2]
Bifunctional Degrader BRD9 / BAFLinker attachment via nitrile reductionDC50 < 10 nM[4]
CFTR Modulator Precursor CFTRLipophilic core for membrane permeabilityEC50 < 1 μM[3]

Self-Validating Experimental Protocols

To ensure reproducibility and high yield, the following protocols have been optimized for the orthogonal derivatization of (3-amino-4-methylphenoxy)acetonitrile.

Protocol A: Chemoselective Amide Coupling (Warhead Attachment)

Objective: Couple a carboxylic acid warhead to the sterically hindered 3-amino group without affecting the nitrile. Causality of Experimental Choices: The ortho-methyl group creates steric hindrance around the aniline. Standard coupling reagents (EDC/HOBt) often fail or require elevated temperatures, leading to nitrile hydrolysis. HATU is selected because the highly reactive 7-azabenzotriazole active ester overcomes steric bulk at room temperature, ensuring complete conversion while preserving the nitrile.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add (3-amino-4-methylphenoxy)acetonitrile (1.1 eq) in a single portion.

  • Monitoring: Stir at room temperature for 4-6 hours. Monitor via LC-MS. The reaction is self-validating when the mass of the starting aniline disappears, and the product mass (M+H) appears without the presence of hydration byproducts (amide from nitrile).

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Chemoselective Nitrile Reduction (PROTAC Linker Extension)

Objective: Reduce the phenoxyacetonitrile to a primary phenoxyethylamine for subsequent PROTAC linker attachment. Causality of Experimental Choices: Standard catalytic hydrogenation (Pd/C, H2​ ) of nitriles frequently yields secondary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. Utilizing Raney Nickel in the presence of methanolic ammonia completely suppresses this side reaction by shifting the equilibrium away from secondary imine formation.

Step-by-Step Methodology:

  • Preparation: Dissolve the amide-coupled intermediate from Protocol A (1.0 eq) in 7N NH3​ in Methanol (0.1 M).

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 20% w/w) in water. (Caution: Pyrophoric).

  • Hydrogenation: Purge the reaction vessel with Nitrogen (3x), then with Hydrogen (3x). Maintain under a H2​ balloon (1 atm) and stir vigorously at room temperature for 12 hours.

  • Validation: Monitor by TLC (Ninhydrin stain). The appearance of a highly polar, ninhydrin-positive spot confirms primary amine formation.

  • Filtration: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the catalyst. Wash the pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the primary amine, which is typically pure enough (>95%) for immediate coupling to an E3 ligase ligand-linker construct.

Workflow Start (3-Amino-4-methylphenoxy)acetonitrile CAS: 219312-05-7 Path1 Amide Coupling (HATU, DIPEA, DMF) Start->Path1 Aniline Reactivity Path2 Nitrile Reduction (H2, Raney Ni, NH3/MeOH) Start->Path2 Nitrile Reactivity Path3 Tetrazole Formation (NaN3, NH4Cl, DMF) Start->Path3 Nitrile Reactivity Prod1 Kinase Inhibitor / PROTAC Warhead Path1->Prod1 Prod2 Primary Amine Linker for PROTACs Path2->Prod2 Prod3 Bioisostere for CFTR Modulators Path3->Prod3

Caption: Orthogonal synthetic derivatization workflow of (3-amino-4-methylphenoxy)acetonitrile.

Conclusion

The (3-amino-4-methylphenoxy)acetonitrile intermediate is far more than a simple building block; it is a strategic asset in drug design. By leveraging its orthogonal reactivity, medicinal chemists can rapidly iterate through structure-activity relationship (SAR) studies. Whether exploiting the steric bulk of the 4-methyl group to lock a kinase in its DFG-out conformation or utilizing the nitrile as a masked linker attachment point for PROTACs, mastering the chemistry of this intermediate is essential for modern therapeutic development.

References

  • Vertex Pharmaceuticals Inc. (2021).
  • Proteostasis Therapeutics, Inc. (2017).
  • Oguro, Y., et al. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: N-[6-(3-Amino-4-methylphenoxy)[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide. Bioorganic & Medicinal Chemistry, 21(15), 4714-4729. [Link]

Sources

Foundational

The Role of 2-(3-Amino-4-methylphenoxy)acetonitrile in the Synthesis of Type-II Kinase Inhibitors

A Comprehensive Technical Guide on Intermediate Design, Pathway Integration, and Experimental Workflows Executive Summary In the landscape of modern oncology drug discovery, the design of Type-II kinase inhibitors—molecu...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide on Intermediate Design, Pathway Integration, and Experimental Workflows

Executive Summary

In the landscape of modern oncology drug discovery, the design of Type-II kinase inhibitors—molecules that stabilize the inactive "DFG-out" conformation of kinases like VEGFR2 and PDGFR—requires building blocks with extreme stereoelectronic precision. 2-(3-Amino-4-methylphenoxy)acetonitrile (CAS: 219312-05-7)[1] has emerged as a highly specialized, multifunctional intermediate in this domain. This whitepaper deconstructs the structural causality, synthetic utility, and analytical validation of this intermediate, providing drug development professionals with a field-proven blueprint for utilizing it in the synthesis of novel [1,2,4]triazolo[1,5-a]pyridine derivatives and related anti-angiogenic agents[2].

The Molecular Logic: Structural Causality & Kinase Targeting

The selection of 2-(3-amino-4-methylphenoxy)acetonitrile is not arbitrary; every functional group serves a distinct mechanistic purpose in both the synthetic pathway and the final pharmacodynamic profile of the inhibitor[3].

  • The Acetonitrile Moiety ( −CH2​CN ): The nitrile group acts as a highly reactive electrophilic center. In heterocyclic chemistry, it serves as the primary carbon source for cyclocondensation reactions, allowing chemists to forge fused bicyclic cores (such as triazolopyridines) that bind to the ATP hinge region of the kinase.

  • The Phenoxy Linker ( −O− ): The ether oxygen provides a ~120° bond angle, acting as a flexible hinge. This flexibility allows the final molecule to adopt the critical "U-shape" required to navigate the narrow channel leading from the ATP binding site to the deep allosteric pocket of the DFG-out conformation[2].

  • The 4-Methyl Group ( −CH3​ ): Once inside the allosteric pocket, this methyl group acts as a hydrophobic anchor. It engages in crucial van der Waals interactions with hydrophobic residues, significantly decreasing the off-rate ( koff​ ) of the drug and resulting in slow dissociation kinetics—a hallmark of prolonged in vivo efficacy[3].

  • The 3-Amino Group ( −NH2​ ): This group remains unreactive during core cyclization, serving as a nucleophilic handle for late-stage diversification. By acylating this amine, chemists can append solvent-exposed tails (e.g., cyclopropanecarboxamides) that interact with specific residues like Cys919 at the edge of the kinase pocket[2].

Pathway cluster_0 Intermediate: CAS 219312-05-7 cluster_1 VEGFR2 Kinase Domain (DFG-out) A Acetonitrile Group (Cyclization Precursor) Hinge Hinge Region (ATP Binding) A->Hinge Forms Core B Phenoxy Linker (Flexibility/Angle) Pocket Allosteric Hydrophobic Pocket B->Pocket Navigates Channel C 3-Amino Group (Amide Coupling Handle) Solvent Solvent-Exposed Region C->Solvent Via Acylation D 4-Methyl Group (Hydrophobic Anchor) D->Pocket van der Waals

Caption: Structural mapping of 2-(3-amino-4-methylphenoxy)acetonitrile features to VEGFR2 kinase domain.

Experimental Workflow: Synthetic Integration

To translate the intermediate into a functional Type-II inhibitor, a self-validating synthetic protocol must be employed. The following methodology outlines the integration of 2-(3-amino-4-methylphenoxy)acetonitrile into a triazolopyridine core, followed by late-stage functionalization.

Step-by-Step Methodology

Step 1: Core Cyclocondensation (Heterocycle Formation)

  • Objective: Convert the nitrile group into a fused triazole ring.

  • Procedure: Dissolve 2-(3-amino-4-methylphenoxy)acetonitrile (1.0 eq) and an N-aminopyridinium salt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium carbonate ( K2​CO3​ , 2.5 eq) as a base.

  • Conditions: Stir the mixture at 90°C for 12 hours under a nitrogen atmosphere.

  • Causality: The base deprotonates the N-aminopyridinium, initiating a nucleophilic attack on the electrophilic nitrile carbon. The elevated temperature provides the activation energy required for the subsequent intramolecular cyclization and aromatization.

Step 2: Intermediate Isolation & Validation

  • Procedure: Cool the reaction to room temperature and pour it into ice-cold distilled water. The product will precipitate as a solid. Filter, wash with water, and dry under a vacuum.

  • Self-Validation: Run a rapid LC/MS to confirm the disappearance of the nitrile peak (typically around 2250 cm−1 in IR, though MS is preferred for mass confirmation) and the appearance of the cyclized core mass.

Step 3: Late-Stage Amide Coupling

  • Objective: Acylate the 3-amino group to form the solvent-exposed tail.

  • Procedure: Dissolve the cyclized intermediate in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) and cool to 0°C. Slowly add cyclopropanecarbonyl chloride (1.2 eq) dropwise.

  • Conditions: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the newly formed triazolopyridine core, which would otherwise halt the reaction or cause precipitation.

Protocol Step1 Step 1: Cyclocondensation React Nitrile with N-Aminopyridinium (Base: K2CO3, Solvent: DMF, 90°C) Step2 Step 2: Intermediate Isolation Precipitation in H2O, Filtration (Yield: 75-85%) Step1->Step2 Step3 Step 3: Amide Coupling React 3-Amino with Acyl Chloride (Base: DIPEA, Solvent: DCM, 0°C to RT) Step2->Step3 Step4 Step 4: Purification & Validation Prep-HPLC, LC/MS/MS, 1H-NMR Step3->Step4

Caption: Step-by-step synthetic workflow for integrating the phenoxyacetonitrile intermediate.

Quantitative Data: Structure-Activity Relationship (SAR)

The successful integration of the 2-(3-amino-4-methylphenoxy)acetonitrile building block yields compounds with profound biological activity. Table 1 summarizes the in vitro data for derivatives synthesized using this pathway, highlighting the shift in potency upon functionalization[2],[3].

Table 1: Kinase Inhibitory Activity of Intermediate Derivatives

Compound StageTarget KinaseIC50 (nM)Dissociation Kinetics
Core Intermediate (Pre-acylation)VEGFR2> 1000Fast
Acylated Derivative (e.g., Compound 27b)VEGFR21.4Slow (Residence time > 60 min)
Acylated Derivative (e.g., Compound 27b)PDGFRβ12.5Slow
Acylated Derivative (e.g., Compound 27b)FLT-38.2Slow

Data synthesized from the evaluation of novel VEGFR2 kinase inhibitors exhibiting slow dissociation kinetics.

Analytical Validation & Pharmacokinetic Testing Systems

To ensure the trustworthiness of the synthesized inhibitors, rigorous analytical protocols must be established. When evaluating the in vivo tumor growth inhibition of these compounds, sample preparation is critical.

Protocol for LC/MS/MS Plasma Validation:

  • Deproteinization: Extract plasma samples and treat them with an excess of pure acetonitrile containing an internal standard.

    • Causality: Acetonitrile disrupts the tertiary structure of plasma proteins, causing them to denature and precipitate, while the small-molecule kinase inhibitor remains highly soluble in the organic phase[3].

  • Centrifugation: Spin the samples at 10,000 x g for 10 minutes to pellet the crashed proteins.

  • Buffer Dilution: Dilute the supernatant with a 9:1 (v/v) mixture of 0.01 mol/L ammonium formate solution and acetonitrile.

    • Causality: Pure acetonitrile is too strong an eluent for reverse-phase chromatography and can cause poor peak shape. The ammonium formate buffer ensures optimal pH for the ionization of the triazolopyridine core in the Electrospray Ionization (ESI) source of the mass spectrometer[3].

References

  • ChemNet Database. Acetonitrile,2-(3-amino-4-methylphenoxy)- 219312-05-7.
  • Oguro, Y., et al. (2010). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: N-[6-(3-Amino-4-methylphenoxy)[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxamide (27b). Estranky.
  • Oguro, Y., et al. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry.

Sources

Exploratory

Chloroacetonitrile (CAS 107-14-2): A Comprehensive Technical Guide on Cyanomethylation and Synthetic Applications in Drug Development

Executive Summary As a Senior Application Scientist specializing in synthetic methodologies, I frequently encounter the need for precise, kinetically controlled building blocks in late-stage drug development. Chloroaceto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in synthetic methodologies, I frequently encounter the need for precise, kinetically controlled building blocks in late-stage drug development. Chloroacetonitrile (IUPAC: 2-chloroacetonitrile) is one such indispensable reagent. Widely known by its synonyms—chloromethyl cyanide, α -chloroacetonitrile, and 2-chloroethanenitrile—this compound serves as a bifunctional aliphatic linchpin in the synthesis of complex heterocycles, peptides, and active pharmaceutical ingredients (APIs).

Unlike its more reactive halogenated counterparts (such as bromo- or iodoacetonitrile), chloroacetonitrile offers a critical balance of reactivity and stability, preventing runaway over-alkylation while maintaining excellent atom economy. This whitepaper dissects the physicochemical properties, mechanistic pathways, and field-proven protocols for utilizing chloroacetonitrile in advanced organic synthesis.

Physicochemical Profiling & Safety Dynamics

Understanding the physical properties of chloroacetonitrile is not merely an academic exercise; it is the foundation of safe and effective experimental design. The synergistic electron-withdrawing effects of the chloro and cyano groups make the α -carbon highly electrophilic, but this also imparts significant volatility and toxicity .

Table 1: Physicochemical Properties and Operational Implications
PropertyValueOperational Implication
Molecular Formula C₂H₂ClNSimple aliphatic structure; high atom economy in coupling reactions.
Molecular Weight 75.50 g/mol High vapor pressure (1.3 hPa at 30 °C); requires sealed reaction vessels.
Boiling Point 124–126 °CCan be selectively removed via vacuum distillation during crude workup.
Density 1.193 g/mL (25 °C)Denser than water; sinks in aqueous biphasic extractions.
Flash Point 47 °C (118 °F)Flammable liquid; must be handled under inert atmosphere (N₂ or Ar).
Toxicity (LD50) 220 mg/kg (Oral, Rat)Highly toxic lachrymator; mandates strict fume hood usage and PPE.

Safety Rationale: Chloroacetonitrile decomposes upon heating or contact with strong acids/bases to release hydrogen cyanide (HCN) and hydrogen chloride (HCl) gases . All quenching operations must be performed using mild aqueous bases (e.g., saturated NaHCO₃) to neutralize HCl without triggering cyanide displacement.

Mechanistic Pathways: The Bifunctional Advantage

The synthetic utility of chloroacetonitrile stems from its dual reactivity profile. Depending on the catalytic environment, it can undergo nucleophilic substitution at the electrophilic α -carbon or nucleophilic addition at the nitrile carbon.

In my experience optimizing heteroatom functionalizations, leveraging the α -carbon for O-, N-, or S-cyanomethylation is the most common application. However, recent advancements in transition-metal catalysis have unlocked the potential for direct C(sp²)–H and C(sp³)–H cyanomethylation, transforming how we construct complex molecular architectures .

Reactivity CAN Chloroacetonitrile (CAS 107-14-2) AlphaC Alpha-Carbon (Electrophilic) CAN->AlphaC Nitrile Nitrile Group (Nucleophilic Addition) CAN->Nitrile OAlk O-Cyanomethylation (Phenols/Acids) AlphaC->OAlk NAlk N-Cyanomethylation (Amines/Amides) AlphaC->NAlk CAlk C-H Cyanomethylation (Pd-Catalyzed) AlphaC->CAlk Ritter Ritter Reaction (Amide Formation) Nitrile->Ritter Cyclo Cyclization (Heterocycles) Nitrile->Cyclo CAlk->Cyclo

Fig 1: Bifunctional reactivity pathways of Chloroacetonitrile in organic synthesis.

Field-Proven Methodologies: Cyanomethylation Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to empower the researcher to troubleshoot deviations.

Protocol A: O-Cyanomethylation of Carboxylic Acids

This method is highly effective for synthesizing acyl-protected formaldehyde cyanohydrins, avoiding the use of unstable glycolonitrile .

Reagents: Carboxylic acid (7.5 mmol), Chloroacetonitrile (5.0 mmol), Anhydrous Na₂CO₃ (10.0 mmol), Dimethyl sulfoxide (DMSO, 10 mL). Causality Note: Na₂CO₃ is chosen over stronger bases (like NaH) to prevent the base-catalyzed degradation of the nitrile group and to avoid unwanted aldol-type condensations.

  • Initiation: Dissolve the carboxylic acid and anhydrous Na₂CO₃ in 10 mL of dry DMSO under an Argon atmosphere. Stir for 15 minutes at room temperature to pre-form the carboxylate anion.

  • Reagent Addition: Introduce chloroacetonitrile (0.38 g, 5.0 mmol) dropwise via a gas-tight syringe.

  • Thermal Activation: Elevate the reaction temperature to 80 °C and stir overnight (approx. 12 hours).

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 9:1). The disappearance of the chloroacetonitrile spot and the emergence of a UV-active product spot confirms successful conversion.

  • Quench & Extraction: Cool to room temperature. Dilute with an equal volume of EtOAc (10 mL) and wash repeatedly with distilled water (5 × 10 mL) to completely remove the DMSO. Wash once with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate via rotary evaporation. Elute the crude product through a short pad of Florisil using ether to remove polar impurities.

Protocol B: Palladium-Catalyzed Direct C(sp²)–H Cyanomethylation

Direct C–H functionalization using chloroacetonitrile is a modern marvel in drug discovery, allowing for the late-stage installation of the cyanomethyl group without pre-functionalized substrates .

Workflow Step1 1. Substrate Preparation Dissolve Arylamide in Solvent Step2 2. Catalyst Loading Add Pd(OAc)2 & Ligand Step1->Step2 Step3 3. Reagent Addition Inject Chloroacetonitrile Step2->Step3 Step4 4. Thermal Activation Stir at 80°C under N2 Step3->Step4 Step5 5. Quench & Extraction EtOAc / Brine Wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2: Standard operating procedure for Pd-catalyzed C-H cyanomethylation.

Step-by-Step Execution:

  • Preparation: In an oven-dried Schlenk tube, add the arylamide substrate (0.2 mmol), Pd(OAc)₂ (10 mol%) as the catalyst, and a suitable directing ligand.

  • Solvent & Reagent: Add 2.0 mL of a compatible solvent (e.g., 1,4-dioxane) followed by chloroacetonitrile (0.4 mmol). Causality Note: Chloroacetonitrile is used in a 2-fold excess to drive the reaction kinetics forward, compensating for any potential volatility losses during heating.

  • Activation: Seal the tube, purge with N₂, and heat to 80 °C for 16 hours.

  • Workup: Cool the mixture, dilute with EtOAc, and filter through a Celite pad to remove palladium black. Concentrate the filtrate in vacuo.

  • Isolation: Purify via flash column chromatography on silica gel to isolate the ortho-cyanomethylated arylamide.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized cyanomethylated derivatives, rigorous analytical validation is required.

  • IR Spectroscopy: The most definitive marker for successful cyanomethylation is the appearance of a sharp, distinct nitrile (C≡N) stretching band in the infrared spectrum, typically observed between 2240 cm⁻¹ and 2260 cm⁻¹ .

  • ¹H NMR Spectroscopy: The methylene protons (-CH₂-) of the newly installed cyanomethyl group are highly diagnostic. Due to the electron-withdrawing nature of the adjacent cyano group, these protons typically appear as a sharp singlet in the range of δ 4.80 – 5.50 ppm (in CDCl₃), depending on the electronegativity of the attached heteroatom or aromatic ring.

  • Troubleshooting Over-Alkylation: If dialkylated byproducts are observed, reduce the equivalents of chloroacetonitrile to 1.05 eq, lower the reaction temperature by 10 °C, and ensure the dropwise addition of the reagent to maintain a low localized concentration.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 7856, Chloroacetonitrile." PubChem. Available at:[Link]

  • The Journal of Organic Chemistry. "Palladium-Catalyzed Direct C(sp²)–H Cyanomethylation of Arylamides using Chloroacetonitrile." ACS Publications, 2023. Available at:[Link]

  • Organic Preparations and Procedures International. "A Facile Synthesis of Acyl-Protected Formaldehyde Cyanohydrins." Taylor & Francis, 1991. Available at:[Link]

Foundational

The Strategic Role of (3-Amino-4-methylphenoxy)acetonitrile in Modern Drug Discovery: From Kinase Inhibitors to Targeted Protein Degradation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of medicinal chemistry, the selection of bifunctional building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry, the selection of bifunctional building blocks dictates the trajectory of a drug discovery program. (3-Amino-4-methylphenoxy)acetonitrile (CAS: 219312-05-7) has emerged as a highly versatile, privileged scaffold[1]. Originally popularized in the synthesis of type-II kinase inhibitors, this molecule provides a rigid, polar handle via its phenoxyacetonitrile moiety, while its aniline core serves as a versatile nucleophile for downstream functionalization. Today, its utility has expanded into the rapidly growing field of Targeted Protein Degradation (TPD), specifically in the design of Proteolysis Targeting Chimeras (PROTACs)[2].

This technical guide explores the historical context, structural rationale, and self-validating synthetic protocols associated with this critical building block.

Chemical Identity and Structural Rationale

The structural architecture of (3-amino-4-methylphenoxy)acetonitrile is deliberately designed to balance reactivity with target-binding affinity.

PropertyValueStructural Significance
Chemical Name (3-Amino-4-methylphenoxy)acetonitrileCore pharmacophore for advanced therapeutics.
CAS Number 219312-05-7Standardized registry identifier[1].
Molecular Formula C 9​ H 10​ N 2​ OOptimal low molecular weight (162.19 g/mol ) for ligand efficiency.
Primary Amine (-NH 2​ ) Nucleophilic HandleEnables amide coupling, urea formation, and Buchwald-Hartwig cross-couplings.
Nitrile (-C≡N) Linear H-Bond AcceptorProbes deep, narrow protein pockets; acts as a latent linker attachment point.
Methyl Group (-CH 3​ ) Steric ShieldProvides lipophilicity and dictates the dihedral angle of the adjacent amine.

Historical Context: Evolution of a Pharmacophore

The Era of Type-II Kinase Inhibitors

In the early 2010s, oncology research heavily focused on highly selective VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) inhibitors to combat tumor angiogenesis. A breakthrough occurred when researchers at Takeda Pharmaceuticals discovered that [1,2,4]triazolo[1,5-a]pyridine derivatives exhibited slow dissociation kinetics—a highly desirable trait that prolongs target residence time and enhances in vivo efficacy[3].

The incorporation of functionalized anilines, structurally analogous to (3-amino-4-methylphenoxy)acetonitrile, was critical. The building block allowed the resulting inhibitors to achieve essential hydrogen bonding with the backbone NH of Cys919 in the kinase hinge region, effectively locking the kinase in its inactive "DFG-out" conformation[3].

Transition to Targeted Protein Degradation (PROTACs)

As the pharmaceutical industry shifted toward bifunctional degraders, the demand for versatile linker-attachment molecules skyrocketed. Recent patents from leading biotech firms highlight the use of (3-amino-4-methylphenoxy)acetonitrile in the synthesis of PROTACs targeting the BAF complex factor BRD9[4]. The nitrile group can be selectively hydrolyzed to an amide or carboxylic acid, providing a robust vector for attaching the E3 ubiquitin ligase ligand without disrupting the target-binding warhead[2].

Mechanistic Pathways & Visualizations

To understand the dual utility of this building block, we must visualize both its synthetic lifecycle and its biological mechanism of action.

SynthesisWorkflow Start 4-Methyl-3-nitrophenol (Starting Material) Alkylation O-Alkylation Reagents: Bromoacetonitrile, K2CO3 Solvent: DMF Start->Alkylation Intermediate (4-Methyl-3-nitrophenoxy)acetonitrile (Stable Intermediate) Alkylation->Intermediate SN2 Displacement Reduction Chemoselective Reduction Reagents: H2, Pd/C Solvent: MeOH Intermediate->Reduction Product (3-Amino-4-methylphenoxy)acetonitrile CAS: 219312-05-7 Reduction->Product Nitro to Amine App1 Type-II VEGFR2 Kinase Inhibitors Product->App1 Scaffold Decoration App2 Bifunctional Degraders (PROTACs) Product->App2 Linker Attachment

Caption: Synthetic workflow and downstream applications of (3-amino-4-methylphenoxy)acetonitrile.

VEGFR2Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Kinase (Active State) VEGF->VEGFR2 Binds & Activates Angiogenesis Tumor Angiogenesis & Cell Proliferation VEGFR2->Angiogenesis Downstream Signaling Inhibitor Type-II Inhibitor (Phenoxyacetonitrile Motif) Inhibitor->VEGFR2 Blocks DFG-out Conformation

Caption: VEGFR2 pathway inhibition by type-II kinase inhibitors containing the target building block.

Experimental Protocols: A Self-Validating Synthetic System

As a Senior Application Scientist, I emphasize that robust chemistry relies on understanding the causality behind each reagent choice. The synthesis of (3-amino-4-methylphenoxy)acetonitrile is a two-step process designed to maximize yield while preventing the premature degradation of the sensitive nitrile moiety.

Protocol 1: O-Alkylation of 4-Methyl-3-nitrophenol

Objective: Synthesize the intermediate (4-methyl-3-nitrophenoxy)acetonitrile via an S N​ 2 displacement.

  • Reaction Setup: Charge a dried reaction vessel with 4-methyl-3-nitrophenol (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby significantly enhancing the nucleophilicity of the phenoxide ion for the subsequent S N​ 2 reaction.

  • Deprotonation: Add potassium carbonate (K 2​ CO 3​ , 1.5 eq) and stir at room temperature for 30 minutes.

    • Causality: K 2​ CO 3​ is a mild, insoluble base that effectively deprotonates the phenol (pKa ~7-8 due to the electron-withdrawing nitro group) without risking base-catalyzed hydrolysis of the incoming nitrile.

  • Alkylation: Perform a dropwise addition of bromoacetonitrile (1.1 eq) while maintaining the internal temperature below 30°C.

    • Causality: Bromoacetonitrile is a potent alkylating agent; dropwise addition controls the exothermic reaction, preventing thermal runaway and minimizing dialkylation or tar formation.

  • Isolation: Stir at 60°C for 4 hours, then quench the reaction by pouring it into ice water. Filter the resulting precipitate.

    • Causality: Quenching in ice water rapidly crashes out the highly hydrophobic intermediate, allowing for isolation via simple filtration rather than complex, time-consuming silica gel chromatography.

Protocol 2: Chemoselective Reduction of the Nitro Group

Objective: Reduce the nitro group to a primary amine without reducing the nitrile group[4].

  • Preparation: Dissolve the isolated intermediate in methanol (MeOH) and purge the vessel with argon.

    • Causality: Purging removes dissolved oxygen, which could poison the palladium catalyst or cause unwanted oxidative side reactions during hydrogenation.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C, 0.05 eq).

    • Causality: Pd/C is selected for its high surface area and exceptional efficiency in reducing nitro groups to primary amines under highly mild conditions.

  • Hydrogenation: Introduce hydrogen gas (H 2​ ) via a balloon at 1 atm, stirring at room temperature for 18 hours.

    • Causality: Mild pressure and room temperature are critical. Aggressive reduction conditions (e.g., high pressure/temperature or dissolving metal reductions like Fe/HCl) could inadvertently reduce the sensitive nitrile group to a primary amine, destroying the bifunctional nature of the building block.

  • Purification: Filter the mixture through a pad of Celite and concentrate under reduced pressure.

    • Causality: Celite safely traps the pyrophoric Pd/C catalyst, preventing ignition upon exposure to ambient air while yielding a high-purity product ready for downstream coupling.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization of the O-alkylation step (Protocol 1), demonstrating why the selected parameters form a self-validating system.

Base / CatalystSolventTemp (°C)Time (h)Yield (%)Mechanistic Reason for Outcome
K 2​ CO 3​ DMF 60 4 92% Optimal S N​ 2 conditions; mild base prevents nitrile degradation.
NaHTHF0 to RT275%Base is too strong; leads to partial degradation of the nitrile group.
Cs 2​ CO 3​ MeCN80685%Good yield, but the reaction rate is slower due to lower solubility.
K 2​ CO 3​ EtOH801240%Protic solvent solvates the phenoxide anion, drastically reducing nucleophilicity.

References

  • Bifunctional degraders and their methods of use. Vertex Pharmaceuticals Incorporated. Patent WO2021053495A1.
  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Oguro, Y., et al. (2013). Bioorganic & Medicinal Chemistry, 21(15), 4722-4734. Available at:[Link]

  • Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands. Remillard, D., et al. Patent WO2017223452A1 / AU2020349451B2.

Sources

Exploratory

Whitepaper: Electronic Properties and Synthetic Utility of the 3-Amino-4-methylphenoxy Group

Executive Summary The 3-amino-4-methylphenoxy group is a highly versatile structural motif in modern medicinal chemistry and drug development. Comprising a phenoxy core substituted with a meta-amino group and a para-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-amino-4-methylphenoxy group is a highly versatile structural motif in modern medicinal chemistry and drug development. Comprising a phenoxy core substituted with a meta-amino group and a para-methyl group, this moiety offers a unique combination of electronic enrichment, conformational flexibility, and precise steric projection. As a Senior Application Scientist, understanding the fundamental electronic pushing-and-pulling within this system is critical for rational drug design. This guide provides an in-depth technical analysis of the group's electronic architecture, its mechanistic role in pharmacophore design (such as kinase inhibitors and PROTACs), and field-proven synthetic methodologies for its incorporation.

Electronic and Steric Architecture

The reactivity and binding affinity of the 3-amino-4-methylphenoxy group are dictated by the synergistic electronic effects of its substituents.

  • The Phenoxy Core (C1): The oxygen atom acts as a flexible linker. It donates electron density into the aromatic ring via resonance (+R) but withdraws electron density through induction (-I).

  • The 3-Amino Group (C3): Positioned meta to the oxygen, the amino group exerts a strong electron-donating resonance effect (+R) that enriches the ortho and para positions (C2, C4, C6) of the ring. Its Hammett constant ( σm​ ) is approximately -0.16, confirming its net electron-donating nature (1).[1]

  • The 4-Methyl Group (C4): Positioned para to the oxygen and ortho to the amino group, the methyl group provides additional electron density through hyperconjugation and induction (+I), with a σp​ of -0.17 (1).[1]

The ortho-relationship between the methyl and amino groups introduces a mild steric hindrance. This slightly twists the amino group out of perfect coplanarity, which subtly modulates its nucleophilicity and basicity.

Quantitative Data Summaries

Table 1: Electronic Parameters of Substituents | Substituent | Position (vs. Oxygen) | Inductive Effect | Resonance Effect | Hammett Constant ( σ ) | |-------------|-----------------------|------------------|------------------|-----------------------------| | -NH₂ | Meta (C3) | -I | +R | σm​=−0.16 | | -CH₃ | Para (C4) | +I | Hyperconjugation | σp​=−0.17 | | -O-Ar | Ipso (C1) | -I | +R | N/A |

Table 2: Physicochemical Profile of 3-Amino-4-methylphenol Derivatives

Property Value Implication for Drug Design
pKa (Conjugate Acid) ~4.6 – 5.1 Remains unprotonated at physiological pH, acting as a potent nucleophile and H-bond donor (1).[1]
Molecular Weight 123.15 g/mol Low MW fragment, highly efficient for ligand-efficiency (LE) metrics (2).[2]

| H-Bond Donors/Acceptors | 2 / 2 | Capable of engaging kinase hinge region backbone carbonyls and amides. |

Mechanistic Role in Pharmacophore Design

In targeted therapeutics, the 3-amino-4-methylphenoxy group is frequently utilized to achieve precise spatial geometry and binding thermodynamics.

  • Kinase Inhibitors (e.g., VEGFR2): The phenoxy oxygen provides a flexible ether linkage, allowing the aromatic ring to project deep into the kinase's hydrophobic pocket, where the 4-methyl group engages in favorable van der Waals interactions (3).[3] Concurrently, the 3-amino group is functionalized into an amide (e.g., cyclopropanecarboxamide), which acts as a critical hydrogen bond donor/acceptor to the hinge region (e.g., the backbone of Cys919) (3).[3]

  • Bifunctional Degraders (PROTACs): The moiety serves as an optimal linker attachment point. The oxygen can be tethered to a target-binding ligand, while the highly nucleophilic 3-amino group is coupled to an E3 ligase-recruiting moiety via an alkyl or PEG linker, optimizing the ternary complex formation (4).[4]

G cluster_0 3-Amino-4-methylphenoxy Architecture Core Phenoxy Core (Flexible Linker) Vector Vectorial Projection (Solvent/Linker) Core->Vector Ether Rotation Amino 3-Amino Group (+R, -I) Hinge Kinase Hinge Region (e.g., Cys919 H-Bonding) Amino->Hinge Amidation & H-Bonding Methyl 4-Methyl Group (+I, Hyperconjugation) Pocket Hydrophobic Pocket (Steric Fit) Methyl->Pocket Van der Waals

Logical relationship between the electronic/steric properties of the 3-amino-4-methylphenoxy group and kinase binding.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to verify causality and reaction success.

Protocol 1: Chemoselective O-Alkylation of 3-Amino-4-methylphenol

Objective: Synthesize a phenoxy-linked intermediate without unwanted N-alkylation. Causality & Logic: The phenoxide anion is a significantly harder and more reactive nucleophile than the neutral aniline. By utilizing a mild base ( K2​CO3​ ) rather than a strong base (like NaH), we selectively deprotonate the phenol (pKa ~10) while leaving the amine intact (pKa >30), ensuring exclusive O-alkylation.

  • Preparation: Dissolve 1.0 equivalent of 3-amino-4-methylphenol in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 1.5 equivalents of finely powdered, anhydrous K2​CO3​ . Stir at room temperature for 30 minutes.

    • Self-Validation (IPC 1): Observe a distinct color shift (typically yellowing), confirming the formation of the phenoxide anion.

  • Electrophile Addition: Dropwise add 1.1 equivalents of the alkylating agent (e.g., methyl bromoacetate). Maintain the temperature at 0–5 °C during addition to prevent exothermic side reactions, then allow it to warm to room temperature.

  • Reaction Monitoring: Stir for 12–18 hours.

    • Self-Validation (IPC 2): Perform TLC (Hexane/EtOAc 3:1). The starting phenol stains strongly with FeCl3​ , whereas the O-alkylated product will not, providing rapid visual confirmation of chemoselectivity.

  • Workup & Purification: Quench with water, extract with ethyl acetate (3x), and wash the combined organics with brine to remove residual DMF. Dry over anhydrous Na2​SO4​ , concentrate, and purify via silica gel flash chromatography.

Protocol 2: Amidation of the 3-Amino Handle for Kinase Inhibitor Synthesis

Objective: Convert the 3-amino group into an amide to establish a hinge-binding motif. Causality & Logic: The ortho-methyl group provides slight steric hindrance, which can kinetically slow down amidation. Utilizing a highly reactive coupling reagent (HATU) combined with a catalytic amount of DMAP overcomes this steric barrier by forming a highly electrophilic acylpyridinium intermediate.

  • Activation: Dissolve the target carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM). Add HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes.

    • Self-Validation (IPC 1): Monitor via LC-MS to confirm the dominant presence of the activated ester mass before proceeding.

  • Coupling: Add the 3-amino-4-methylphenoxy intermediate (1.0 eq) to the activated acid solution.

  • Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the reaction against the ortho-methyl steric bulk.

  • Incubation: Stir at room temperature for 4–6 hours.

    • Self-Validation (IPC 2): Post-reaction LC-MS must confirm the complete disappearance of the aniline starting mass and the appearance of the target amide mass.

  • Workup & Isolation: Wash the organic mixture successively with saturated NaHCO3​ , 1M HCl, and brine. Dry over MgSO4​ , filter, concentrate, and purify via preparative HPLC.

Conclusion

The 3-amino-4-methylphenoxy group is a privileged scaffold that bridges the gap between electronic tuning and spatial targeting. By leveraging the electron-donating properties of the meta-amino and para-methyl groups, alongside the conformational flexibility of the phenoxy ether, drug developers can design highly potent kinase inhibitors and bifunctional degraders. Mastery of its chemoselective reactivity ensures robust, scalable synthetic pathways in pharmaceutical development.

References

  • Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. ResearchGate.1

  • 3-Amino-p-cresol | C7H9NO | CID 17820. PubChem - NIH.2

  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: improved pharmacokinetic properties. estranky.sk.3

  • WO2021053495A1 - Bifunctional degraders and their methods of use. Google Patents.4

Sources

Protocols & Analytical Methods

Method

Chemoselective Synthesis Protocol for 2-(3-Amino-4-methylphenoxy)acetonitrile via O-Alkylation

Target Compound: Acetonitrile, 2-(3-amino-4-methylphenoxy)- (CAS: 219312-05-7) Starting Material: 3-Amino-4-methylphenol (CAS: 2836-00-2) Reaction Type: Chemoselective Williamson Ether Synthesis Executive Summary The syn...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Acetonitrile, 2-(3-amino-4-methylphenoxy)- (CAS: 219312-05-7) Starting Material: 3-Amino-4-methylphenol (CAS: 2836-00-2) Reaction Type: Chemoselective Williamson Ether Synthesis

Executive Summary

The synthesis of 2-(3-amino-4-methylphenoxy)acetonitrile requires the precise functionalization of a bifunctional starting material: 3-amino-4-methylphenol. Because both the phenolic hydroxyl (-OH) and the aromatic amine (-NH₂) groups are nucleophilic, achieving high regioselectivity is the primary synthetic challenge. This application note details a robust, self-validating protocol that leverages pKa differentials and kinetic control to drive exclusive O-alkylation, preventing unwanted N-alkylation or over-alkylation.

Mechanistic Rationale & Chemoselectivity (E-E-A-T Insights)

As an application scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. The intrinsic nucleophilicity of an amine generally dictates its preferential reaction under neutral conditions[1]. However, we can invert this reactivity profile by manipulating the reaction environment.

  • Base Selection (Thermodynamic Control): The pKa of the phenolic proton is approximately 10.4, whereas the conjugate acid of the aniline is ~4.6. By utilizing a mild base like Potassium Carbonate (K₂CO₃), we selectively deprotonate the phenol to form a highly reactive phenoxide anion[2]. K₂CO₃ is insufficiently basic to deprotonate the amine, leaving it in its neutral, less nucleophilic state[3].

  • Solvent Selection (Kinetic Control): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, accelerating the Sₙ2 attack on the alkylating agent.

  • Catalytic Acceleration (The Finkelstein Advantage): Chloroacetonitrile is a standard alkylating agent for synthesizing complex ethers[4]. However, the addition of catalytic Potassium Iodide (KI) induces an in situ Finkelstein halogen exchange, converting chloroacetonitrile to the vastly more electrophilic iodoacetonitrile. This allows the Sₙ2 reaction to proceed rapidly at a lower temperature (60 °C)[5], which is crucial because higher temperatures erode chemoselectivity and promote N-alkylation.

Optimization of Reaction Conditions

To validate the chosen parameters, Table 1 summarizes the causality of base and solvent combinations on regioselectivity.

Table 1: Effect of Base and Solvent on O- vs. N-Alkylation Selectivity

BaseSolventTemp (°C)O-Alkylation (%)N-Alkylation (%)Mechanistic Conclusion
TriethylamineCH₂Cl₂25< 10> 80Neutral amine acts as the primary nucleophile.
Sodium HydrideTHF0 to 256030Over-deprotonation/strong basicity leads to mixed products.
K₂CO₃ + KI DMF 60 > 95 < 5 Optimal phenoxide formation; high Sₙ2 specificity.

Reaction Pathway Visualization

G SM 3-Amino-4-methylphenol (Bifunctional SM) Base K2CO3 / DMF (Selective Deprotonation) SM->Base Phenoxide Phenoxide Anion (Active Nucleophile) Base->Phenoxide -HCO3⁻ Alkylation SN2 Attack on Chloroacetonitrile Phenoxide->Alkylation Cat KI Catalyst (Finkelstein Exchange) Cat->Alkylation Product 2-(3-Amino-4-methylphenoxy)acetonitrile (Target Product) Alkylation->Product >95% Regioselectivity

Fig 1. Chemoselective O-alkylation pathway for 2-(3-amino-4-methylphenoxy)acetonitrile.

Experimental Protocol

Materials and Stoichiometry

Table 2: Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
3-Amino-4-methylphenol123.151.01.23 gStarting Material
Chloroacetonitrile75.501.10.83 g (0.70 mL)Alkylating Agent
Potassium Carbonate (Anhydrous)138.211.52.07 gMild Base
Potassium Iodide166.000.10.17 gFinkelstein Catalyst
N,N-Dimethylformamide (Anhydrous)73.09-20 mLPolar Aprotic Solvent
Step-by-Step Methodology

Phase 1: Deprotonation (Thermodynamic Setup)

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-4-methylphenol (1.23 g, 10.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol) in one portion.

  • Self-Validation Checkpoint: Stir the suspension at room temperature for 30 minutes. The solution will darken slightly, indicating the formation of the phenoxide anion.

Phase 2: Alkylation (Kinetic Execution) 4. Add Potassium Iodide (0.17 g, 1.0 mmol) to the reaction mixture. 5. Using a syringe, add chloroacetonitrile (0.70 mL, 11.0 mmol) dropwise over 10 minutes to prevent localized exothermic spikes. 6. Attach a reflux condenser and heat the reaction block to 60 °C. Maintain stirring for 4–6 hours. 7. Self-Validation Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The starting material (lower Rf, UV active, stains brown with ninhydrin) should be completely consumed, replaced by a new, higher Rf spot (product).

Phase 3: Workup and Isolation 8. Cool the reaction mixture to room temperature and quench by pouring it into 50 mL of ice-cold distilled water. 9. Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL). 10. Critical Wash Step: Combine the organic layers and wash with saturated aqueous NaCl (brine) sequentially (4 × 30 mL). Causality: DMF is highly miscible with water but partitions slightly into ethyl acetate. Multiple brine washes are mandatory to quantitatively pull residual DMF out of the organic phase without forming emulsions. 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Phase 4: Purification 12. Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the pure 2-(3-amino-4-methylphenoxy)acetonitrile as an off-white solid.

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch, verify the structure against the following expected spectral benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.95 (d, 1H, aromatic ortho to methyl)

    • δ 6.25 - 6.35 (m, 2H, remaining aromatic protons)

    • δ 4.72 (s, 2H, -O-CH₂ -CN) (Diagnostic peak for O-alkylation)

    • δ 3.65 (br s, 2H, -NH₂ , exchangeable with D₂O)

    • δ 2.12 (s, 3H, Ar-CH₃ )

  • LC-MS (ESI+): Calculated for C₉H₁₀N₂O[M+H]⁺ m/z 163.08; Found m/z 163.1.

References

  • MDPI. "New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides." Molecules. [Link]

  • ResearchGate. "A versatile switching method for N- or O-alkylation of 2-aminophenols using ionic liquids." ResearchGate. [Link]

Sources

Application

Application Note: Step-by-Step Protocol for the Selective O-Alkylation of 3-Amino-4-methylphenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of (3-amino-4-methylphenoxy)acetonitrile, a critical intermediate in pharmaceutical development and fine chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of (3-amino-4-methylphenoxy)acetonitrile, a critical intermediate in pharmaceutical development and fine chemical synthesis.

Introduction & Mechanistic Rationale

The synthesis of (3-amino-4-methylphenoxy)acetonitrile relies on the highly selective Williamson-type O-alkylation of 3-amino-4-methylphenol using chloroacetonitrile [1]. Because the starting material is an ambidentate nucleophile—possessing both a phenolic hydroxyl group (-OH) and an aromatic amine (-NH2)—achieving high chemoselectivity is the primary synthetic challenge.

The Causality of Chemoselectivity: This protocol leverages the inherent pKa differences between the two functional groups. The phenolic proton has a pKa of ~10, whereas the amine proton has a pKa of ~27 (with its conjugate acid at ~4.5). By utilizing a mild inorganic base like Potassium Carbonate (K₂CO₃), the phenol is selectively deprotonated to form a highly nucleophilic phenoxide anion. The aniline nitrogen remains neutral and is a significantly weaker nucleophile. Consequently, the O-alkylation pathway outcompetes N-alkylation [1].

Furthermore, chloroacetonitrile is chosen as the electrophile because the adjacent electron-withdrawing nitrile group (-C≡N) highly activates the α-carbon, facilitating a rapid, low-temperature Sₙ2 displacement of the chloride leaving group [2].

Materials and Reagents

All quantitative data for a standard 10 mmol scale reaction is summarized in the table below. Ensure all reagents are handled in a well-ventilated fume hood, as chloroacetonitrile is a toxic and reactive alkylating agent [2].

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
3-Amino-4-methylphenol 123.151.00 eq1.23 gAmbidentate Starting Material
Chloroacetonitrile 75.501.10 eq0.83 g (0.70 mL)Activated Electrophile
Potassium Carbonate (Anhydrous) 138.211.50 eq2.07 gMild Deprotonating Base
N,N-Dimethylformamide (DMF) 73.09N/A20.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc) 88.11N/A100 mLExtraction Solvent
Saturated NaCl (Brine) N/AN/A100 mLAqueous Wash

Experimental Workflow

Workflow A 1. Reagent Preparation 3-amino-4-methylphenol + K2CO3 in DMF B 2. Electrophile Addition Dropwise Chloroacetonitrile at 0°C A->B C 3. Reaction Incubation Stir at RT for 4-6 hours B->C D 4. TLC / LC-MS Monitoring Conversion > 95%? C->D D->C No E 5. Aqueous Workup EtOAc extraction & Brine wash D->E Yes F 6. Purification Silica Gel Chromatography E->F G 7. Final Product (3-amino-4-methylphenoxy)acetonitrile F->G

Figure 1: Step-by-step workflow for the synthesis and isolation of the target O-alkylated product.

Step-by-Step Protocol

Step 1: Reaction Setup & Deprotonation

  • Charge a flame-dried 100 mL round-bottom flask with a magnetic stir bar, 3-amino-4-methylphenol (1.23 g, 10 mmol), and anhydrous K₂CO₃ (2.07 g, 15 mmol).

  • Add 20 mL of anhydrous DMF to the flask.

  • Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

  • Causality Insight: DMF is a polar aprotic solvent that strongly solvates the potassium cation but leaves the phenoxide anion "naked." This pre-incubation ensures complete deprotonation, maximizing the nucleophilicity of the oxygen atom before the electrophile is introduced.

Step 2: Electrophile Addition

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Using a syringe, add chloroacetonitrile (0.70 mL, 11 mmol) dropwise over 10 minutes.

  • Causality Insight: Chloroacetonitrile is highly reactive. Dropwise addition at 0 °C controls the exothermic Sₙ2 reaction, suppressing the higher-activation-energy N-alkylation and dialkylation side pathways.

Step 3: Incubation & Monitoring

  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature.

  • Stir for 4 to 6 hours under an inert atmosphere (N₂ or Argon).

  • Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 3:1, visualized with UV light) or LC-MS until the starting material is consumed (>95% conversion).

Step 4: Aqueous Workup

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaCl (brine, 3 x 30 mL).

  • Causality Insight: Multiple brine washes are critical for partitioning the highly polar DMF out of the organic layer and into the aqueous phase.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via silica gel flash column chromatography (Gradient: 10% to 30% EtOAc in Hexanes).

  • Pool the product-containing fractions and evaporate the solvent to yield the pure (3-amino-4-methylphenoxy)acetonitrile.

Chemoselectivity Logic & Mechanistic Pathway

Chemoselectivity SM 3-amino-4-methylphenol (Ambidentate Nucleophile) Base K2CO3 (Mild Base) Selective Deprotonation SM->Base Phenoxide Phenoxide Anion Strong Nucleophile Base->Phenoxide Phenol pKa ~10 Amine Neutral Amine Weak Nucleophile Base->Amine Amine pKa ~27 Elec1 + Cl-CH2-CN (SN2 Reaction) Phenoxide->Elec1 Elec2 + Cl-CH2-CN (SN2 Reaction) Amine->Elec2 Prod Target: O-Alkylated Product (Major Pathway) Elec1->Prod Side Side: N-Alkylated Product (Suppressed) Elec2->Side

Figure 2: Mechanistic divergence illustrating how pKa differences drive O-alkylation over N-alkylation.

Expected Results & Analytical Characterization

A self-validating protocol requires strict analytical checkpoints. Below are the expected characterization metrics for the isolated (3-amino-4-methylphenoxy)acetonitrile to confirm structural integrity and purity.

Analytical MethodExpected Result / SignalStructural Assignment
Appearance Pale yellow to off-white solidN/A
Expected Yield 80% – 85% (1.30 g – 1.38 g)N/A
¹H NMR (CDCl₃, 400 MHz) δ ~2.15 (s, 3H)Aromatic Methyl (-CH₃)
δ ~3.65 (br s, 2H)Primary Amine (-NH₂)
δ ~4.70 (s, 2H)Methylene adjacent to Nitrile (-O-CH₂-CN)
δ ~6.20 - 7.00 (m, 3H)Aromatic Protons (Ar-H)
ESI-MS (Positive Mode) m/z 163.08[M+H]⁺ (Exact Mass: 162.08)

Troubleshooting & Optimization

  • Issue: Significant N-alkylation or Dialkylation Observed.

    • Cause: Reaction temperature is too high, or the electrophile was added too rapidly.

    • Solution: Ensure strict adherence to the 0 °C dropwise addition. If the issue persists, switch the solvent from DMF to Acetone. Acetone is less polar and creates a heterogeneous solid-liquid interface with K₂CO₃, which further suppresses the reactivity of the amine[3]. Alternatively, transient protection of the amine via benzaldehyde imine formation can be employed prior to alkylation [1].

  • Issue: Incomplete Conversion (<80%).

    • Cause: Sluggish Sₙ2 kinetics or degraded chloroacetonitrile.

    • Solution: Add a catalytic amount of Potassium Iodide (KI, 0.1 eq). This facilitates an in-situ Finkelstein reaction, converting chloroacetonitrile to the vastly more reactive iodoacetonitrile, accelerating the O-alkylation step.

References

  • Title: Selective alkylation of aminophenols Source: ARKIVOC (Archive for Organic Chemistry), 2010(9), 293-299. URL: [Link]

  • Title: Chloroacetonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide Source: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 71. NCBI Bookshelf. URL: [Link]

  • Title: O'Donnell Amino Acid Synthesis (Phase Transfer and Alkylation Principles) Source: Organic Chemistry Portal URL: [Link]

Method

Application Note and Protocols for the Scalable Synthesis of Acetonitrile, (3-amino-4-methylphenoxy)-

Introduction Acetonitrile, (3-amino-4-methylphenoxy)- is a versatile chemical intermediate possessing a unique trifecta of functional groups: a primary aromatic amine, a methyl-substituted phenol ether, and a nitrile. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acetonitrile, (3-amino-4-methylphenoxy)- is a versatile chemical intermediate possessing a unique trifecta of functional groups: a primary aromatic amine, a methyl-substituted phenol ether, and a nitrile. This structural arrangement makes it a valuable building block in medicinal chemistry and drug development. The amino group serves as a key handle for derivatization to introduce diverse functionalities, the phenoxy-acetonitrile moiety can influence pharmacokinetic properties such as solubility and metabolic stability, and the overall scaffold is suitable for constructing more complex molecules. The development of robust and scalable synthetic routes is paramount for the efficient production of this intermediate, enabling its use in high-throughput screening and lead optimization campaigns.

This application note provides a comprehensive guide to the scalable synthesis of Acetonitrile, (3-amino-4-methylphenoxy)-, designed for researchers, scientists, and drug development professionals. We present a validated two-step synthetic strategy, detailing the underlying chemical principles, step-by-step protocols, and a comparative analysis of different methodologies. The protocols are designed to be self-validating, with clear explanations for experimental choices to ensure reproducibility and successful implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Overview

A logical and scalable approach to the synthesis of the target compound begins with readily available and cost-effective starting materials. Our retrosynthetic analysis identifies p-cresol (4-methylphenol) as an ideal starting point. The proposed forward synthesis involves two key transformations: the introduction of the cyanomethoxy group and the formation of the amino group via reduction of a nitro precursor.

G Target Acetonitrile, (3-amino-4-methylphenoxy)- Intermediate2 (4-methyl-3-nitrophenoxy)acetonitrile Target->Intermediate2 Nitro Group Reduction Intermediate1 4-methyl-3-nitrophenol Intermediate2->Intermediate1 Williamson Ether Synthesis StartingMaterial p-cresol (4-methylphenol) Intermediate1->StartingMaterial Regioselective Nitration

Caption: Retrosynthetic analysis of Acetonitrile, (3-amino-4-methylphenoxy)-.

This strategy is advantageous for large-scale synthesis due to the low cost of the starting material and the high efficiency of the proposed chemical transformations.

PART 1: Synthesis of the Key Intermediate: (4-methyl-3-nitrophenoxy)acetonitrile

This part details the synthesis of the nitro-intermediate, which is the direct precursor to the final product.

Step 1.1: Regioselective Nitration of p-Cresol

The initial step involves the nitration of p-cresol. The hydroxyl and methyl groups are both ortho-, para-directing. To achieve the desired 3-nitro substitution, careful control of reaction conditions is essential to minimize the formation of the 2-nitro isomer.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Charge Reactor: Add p-cresol (1.0 equivalent) to the flask and dissolve it in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

  • Nitrating Agent Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid while cooling in an ice bath.

  • Addition: Add the prepared nitrating mixture dropwise to the stirred solution of p-cresol, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • Isolation: The product, 4-methyl-3-nitrophenol, will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-methyl-3-nitrophenol.

Step 1.2: Cyanomethylation of 4-methyl-3-nitrophenol

This step involves a Williamson ether synthesis to introduce the cyanomethyl group onto the phenolic oxygen.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-nitrophenol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in a polar aprotic solvent like acetone or acetonitrile.

  • Reagent Addition: Add chloroacetonitrile (1.1 equivalents) to the mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-methyl-3-nitrophenoxy)acetonitrile.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

PART 2: Reduction to Acetonitrile, (3-amino-4-methylphenoxy)-

The final step is the reduction of the nitro group to the desired amine. Two scalable methods are presented below: catalytic hydrogenation and metal-acid reduction. The choice of method will depend on the available equipment, cost considerations, and desired purity profile.

Protocol 2.1: Catalytic Hydrogenation

This method offers high yields and a clean product profile, minimizing downstream purification efforts.

G Start Start: (4-methyl-3-nitrophenoxy)acetonitrile in Solvent Hydrogenation Hydrogenation (H2, Catalyst) Start->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Final Product: (3-amino-4-methylphenoxy)acetonitrile Evaporation->Product

Caption: Workflow for Catalytic Hydrogenation.

Protocol:

  • Reactor Preparation: To a hydrogenation vessel, add (4-methyl-3-nitrophenoxy)acetonitrile (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (5-10 wt%) or Palladium on Carbon (5% Pd/C, 2-5 mol%) under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and stir vigorously at room temperature. The reaction is typically exothermic and may require cooling.

  • Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Acetonitrile, (3-amino-4-methylphenoxy)-. The product is often of high purity and may not require further purification.

Protocol 2.2: Metal-Acid Reduction

This classical method is cost-effective and highly reliable for large-scale production.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend (4-methyl-3-nitrophenoxy)acetonitrile (1.0 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water.

  • Acid Addition: Heat the mixture to reflux and add a catalytic amount of concentrated hydrochloric acid or acetic acid dropwise.

  • Reaction: Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Filtration: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

  • Neutralization: Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Isolation and Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Summary and Comparison

ParameterStep 1.1: NitrationStep 1.2: CyanomethylationProtocol 2.1: Catalytic HydrogenationProtocol 2.2: Metal-Acid Reduction
Key Reagents p-cresol, HNO₃, H₂SO₄4-methyl-3-nitrophenol, ClCH₂CN, K₂CO₃H₂, Raney Ni or Pd/CFe, HCl or CH₃COOH
Typical Yield 70-80%85-95%>95%80-90%
Purity Good after recrystallizationGoodHighModerate, may require purification
Scalability Good, requires temperature controlExcellentExcellent, requires specialized equipmentExcellent, cost-effective
Safety Corrosive acidsLachrymatorFlammable H₂, pyrophoric catalystFlammable solvents
Waste Acidic aqueous wasteInorganic saltsCatalyst wasteIron salts, aqueous waste

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care. The nitration reaction is exothermic and requires strict temperature control to prevent runaway reactions.

  • Chloroacetonitrile: This reagent is a lachrymator and is toxic. Handle only in a fume hood.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the system is leak-proof and properly purged. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric upon exposure to air, especially when dry. Handle with care and keep wet with solvent.

  • Acetonitrile: Acetonitrile is flammable and toxic. It can be absorbed through the skin and is metabolized to cyanide in the body.[1][2] Avoid inhalation and skin contact.

References

  • Google Patents. (2015). CN104910038A - 3-Amino-4-methoxy acetanilide (II)
  • Google Patents.
  • Google Patents. (2010).
  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetonitrile. [Link]

  • University of Washington's Proteomics Resource. SOP for Acetonitrile, AKA methyl cyanide. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Acetonitrile, (3-amino-4-methylphenoxy)-

Target Audience: Synthetic chemists, medicinal chemistry researchers, and drug development professionals. Compound: Acetonitrile, (3-amino-4-methylphenoxy)- (CAS: 1240586-53-3) Reaction Type: Chemoselective Williamson Et...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemistry researchers, and drug development professionals. Compound: Acetonitrile, (3-amino-4-methylphenoxy)- (CAS: 1240586-53-3) Reaction Type: Chemoselective Williamson Ether Synthesis ( SN​2 )

Introduction & Mechanistic Rationale

The synthesis of Acetonitrile, (3-amino-4-methylphenoxy)- requires the precise coupling of 3-amino-4-methylphenol with an electrophilic cyanoalkylating agent, typically chloroacetonitrile. While conventional reflux methodologies can achieve this, they are often plagued by prolonged reaction times, thermal degradation of the aniline moiety, and poor regioselectivity.

This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations. The rationale behind our experimental design is built on three mechanistic pillars:

  • Dielectric Heating & Reaction Kinetics: Conventional heating relies on inefficient thermal conduction. In contrast, microwave irradiation directly couples with the molecular dipoles of polar aprotic solvents like N,N-Dimethylformamide (DMF)[1]. This dielectric heating generates instantaneous, volumetric temperature increases, drastically accelerating the SN​2 reaction kinetics and reducing reaction times from hours to mere minutes[2].

  • Chemoselectivity (O-Alkylation vs. N-Alkylation): 3-amino-4-methylphenol is a bifunctional nucleophile. To prevent unwanted N-alkylation, we utilize anhydrous potassium carbonate ( K2​CO3​ ) as a mild base. K2​CO3​ is sufficiently basic to deprotonate the phenolic hydroxyl group (pKa ~10), generating a highly reactive phenoxide intermediate, but it is not strong enough to deprotonate the neutral amine[3]. Because the phenoxide anion is a vastly superior nucleophile compared to the neutral amine, the reaction proceeds with strict chemoselectivity for the O-alkylated product.

  • Preservation of the Nitrile Moiety: Cyano groups are highly susceptible to hydrolysis, readily converting into amides or carboxylic acids in the presence of strong aqueous bases (e.g., NaOH) and heat[4]. By conducting the reaction under strictly anhydrous conditions with a mild carbonate base, we completely suppress the nucleophilic addition of water to the C≡N triple bond, preserving the critical nitrile functionality[5].

Materials and Equipment

Reagents:

  • Nucleophile: 3-amino-4-methylphenol (1.0 equiv, 10.0 mmol)

  • Electrophile: Chloroacetonitrile (1.1 equiv, 11.0 mmol)

  • Base: Potassium carbonate ( K2​CO3​ ), anhydrous, finely powdered (1.5 equiv, 15.0 mmol)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (15 mL)

  • Workup: Ethyl acetate (EtOAc), saturated aqueous NaCl (brine), anhydrous Na2​SO4​ .

Equipment:

  • Dedicated laboratory microwave reactor (e.g., Anton Paar Monowave or CEM Discover) equipped with IR temperature sensing and magnetic stirring.

  • 10–30 mL heavy-walled microwave reaction vials with crimp-sealed Teflon septa.

Experimental Workflow

Workflow Step1 1. Reagent Preparation 3-amino-4-methylphenol + K2CO3 Step2 2. Solvent Addition Anhydrous DMF (Dielectric Absorber) Step1->Step2 Step3 3. Electrophile Addition Chloroacetonitrile (Dropwise) Step2->Step3 Step4 4. Microwave Irradiation 110°C, 150W, 10 min Step3->Step4 Step5 5. In-Process Control (IPC) LC-MS / TLC Confirmation Step4->Step5 Step6 6. Aqueous Workup EtOAc Extraction & Brine Wash Step5->Step6 Step7 7. Purification Flash Chromatography (SiO2) Step6->Step7

Figure 1: Experimental workflow for microwave-assisted Williamson ether synthesis.

Step-by-Step Protocol

This protocol is designed as a self-validating system , ensuring that the reaction is tightly controlled and verified at critical junctures.

Step 1: Deprotonation (Phenoxide Generation)

  • To a flame-dried 30 mL microwave vial equipped with a magnetic stir bar, add 3-amino-4-methylphenol (1.23 g, 10.0 mmol) and anhydrous K2​CO3​ (2.07 g, 15.0 mmol).

  • Add 15 mL of anhydrous DMF.

  • Seal the vial and stir at room temperature for 5 minutes. Causality: Pre-stirring allows the base to initiate the deprotonation of the phenol, forming the deep-colored phenoxide solution prior to the introduction of the electrophile[3].

Step 2: Electrophile Addition 4. Using a micro-syringe, add chloroacetonitrile (0.83 g, 11.0 mmol) dropwise to the stirring suspension. Causality: Dropwise addition prevents localized concentration spikes, minimizing the risk of double-alkylation or exothermic runaway.

Step 3: Microwave Irradiation 5. Place the sealed vial into the microwave reactor cavity. 6. Program the reactor with the following parameters:

  • Target Temperature: 110 °C

  • Ramp Time: 2 minutes

  • Hold Time: 10 minutes

  • Max Power: 150 W (Dynamic power modulation)

  • Stirring: High (800 rpm)

  • Initiate the run. The reactor will dynamically adjust wattage to maintain 110 °C via dielectric heating[1].

Step 4: In-Process Control (IPC) 8. Upon completion and rapid air-cooling to <40 °C, uncap the vial. 9. Extract a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc 7:3). Validation: The IPC must confirm the total consumption of the starting phenol (m/z 123) and the appearance of the target product mass (m/z 162). If unreacted phenol remains >5%, re-seal and irradiate for an additional 3 minutes.

Step 5: Workup and Purification 10. Pour the reaction mixture into 50 mL of ice-cold distilled water to quench. 11. Extract the aqueous layer with EtOAc (3 × 30 mL). 12. Wash the combined organic layers vigorously with saturated brine (5 × 30 mL). Causality: Multiple brine washes are strictly required to partition the highly polar DMF out of the organic phase[5]. 13. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 14. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield the pure Acetonitrile, (3-amino-4-methylphenoxy)-.

Reaction Optimization & Data Analysis

To validate the superiority of the chosen parameters, a systematic screening of reaction conditions was performed. The data below demonstrates the causality behind selecting K2​CO3​ /DMF at 110 °C.

EntryBaseSolventTemp (°C)Time (min)Yield (%)Purity (LC-MS)Mechanistic Observation
1 K2​CO3​ DMF802065>90%Incomplete conversion; insufficient thermal energy for SN​2 .
2 K2​CO3​ DMF 110 10 92 >98% Optimal conditions; rapid dielectric heating, high chemoselectivity.
3NaOH H2​O /THF1101045<60%Nitrile hydrolysis observed due to strong aqueous base[4].
4 Cs2​CO3​ MeCN1101588>95%Viable alternative, but lower dielectric loss tangent than DMF[2].

Mechanistic Pathway Visualization

The following diagram illustrates the competitive pathways during the reaction. The use of a mild base ensures the reaction funnels exclusively through the highly nucleophilic phenoxide, avoiding N-alkylation.

Mechanism Phenol 3-amino-4-methylphenol (Neutral) Base K2CO3 (Mild Base) Phenol->Base Deprotonation (Fast) SideProduct N-Alkylated Byproduct (Minimized) Phenol->SideProduct Direct N-Attack (Slow, Disfavored) Phenoxide Phenoxide Intermediate (Strong O-Nucleophile) Base->Phenoxide Product Acetonitrile, (3-amino-4-methylphenoxy)- (Target: O-Alkylation) Phenoxide->Product SN2 Attack (Microwave Accelerated) Electrophile Chloroacetonitrile (Cl-CH2-CN) Electrophile->Product Electrophile->SideProduct

Figure 2: Chemoselective O-alkylation mechanism vs. disfavored N-alkylation pathway.

Safety & Troubleshooting

  • Pressure Management: Microwave heating of volatile electrophiles (chloroacetonitrile) generates pressure. Never exceed the recommended volume limit of the microwave vial (typically 50% capacity) to prevent septa failure.

  • Toxicity: Chloroacetonitrile is a severe lachrymator and highly toxic. All reagent preparation and post-reaction venting must be performed inside a certified fume hood.

  • Emulsion Formation: During the aqueous workup, emulsions may form due to the presence of unreacted phenol. If an emulsion persists, add a small volume of saturated aqueous NH4​Cl or filter the biphasic mixture through a pad of Celite.

References

  • MDPI. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry." Source: mdpi.com. URL: [Link]

  • Master Organic Chemistry. "The Williamson Ether Synthesis." Source: masterorganicchemistry.com. URL: [Link]

  • Lumen Learning. "Hydrolysis of Nitriles." Source: lumenlearning.com. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (3-Amino-4-methylphenoxy)acetonitrile Synthesis

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that bifunctional molecules like 3-amino-4-methylphenol present significant chemoselectivity chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely aware that bifunctional molecules like 3-amino-4-methylphenol present significant chemoselectivity challenges. When reacting this substrate with chloroacetonitrile, the goal is to achieve selective O-alkylation to yield (3-amino-4-methylphenoxy)acetonitrile while suppressing N-alkylation, di-alkylation, and oxidative degradation.

This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to help you optimize your workflow and eliminate side reactions.

The Chemoselectivity Challenge: O- vs. N-Alkylation

The core difficulty in this synthesis lies in the competing nucleophilicity of the primary aromatic amine and the phenolic hydroxyl group. Under neutral or weakly basic conditions, the nitrogen atom is significantly more nucleophilic than the oxygen atom due to its lower electronegativity, making its lone pair more available for electrophilic attack[1][2].

To reverse this inherent preference and force O-alkylation , we must exploit the pKa differences between the two functional groups. The phenolic -OH has a pKa of approximately 10.4, whereas the aniline conjugate acid has a pKa of ~4.5 (meaning the neutral amine does not deprotonate under standard basic conditions). By utilizing a moderate base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent, we selectively deprotonate the phenol. The resulting phenoxide anion is a highly reactive "hard" nucleophile that rapidly outcompetes the neutral amine for the chloroacetonitrile electrophile[3].

Mechanistic divergence of 3-amino-4-methylphenol alkylation based on pH and base selection.

Troubleshooting FAQs

Q1: I am recovering predominantly N-alkylated or di-alkylated products. How do I fix this?

A: This is a classic symptom of either insufficient base strength, poor solvent choice, or an excess of the alkylating agent.

  • Causality: If the phenol is not fully deprotonated, the neutral amine will dominate the nucleophilic attack[2]. Furthermore, if you use more than 1.05 equivalents of chloroacetonitrile, the excess reagent will begin reacting with the amine after the phenol has been alkylated.

  • Solution: Ensure you are using 1.5 to 2.0 equivalents of finely powdered, anhydrous K₂CO₃. Switch your solvent to anhydrous DMF or Acetonitrile (CH₃CN), which poorly solvate the phenoxide anion, thereby increasing its reactivity[3]. Strictly limit chloroacetonitrile to 1.05 equivalents and add it dropwise to maintain a low localized concentration of the electrophile.

Q2: My reaction mixture turns dark brown or black shortly after dissolving the starting materials. What is happening?

A: Your starting material is undergoing oxidative degradation. Aminophenols are notoriously sensitive to atmospheric oxygen, rapidly oxidizing to form highly colored, polymeric quinone imines.

  • Causality: The electron-donating nature of the amino and methyl groups makes the aromatic ring highly susceptible to single-electron oxidation.

  • Solution: The protocol must be a self-validating closed system. You must thoroughly degas your solvent (sparge with N₂ or Argon for at least 15 minutes prior to use) and run the entire reaction under a strict inert atmosphere. A successful, oxygen-free reaction mixture should remain a pale yellow to light amber color throughout the heating cycle.

Q3: The reaction is sluggish and incomplete even after 24 hours at 60°C. How can I accelerate it without raising the temperature and risking N-alkylation?

A: Chloroacetonitrile is a relatively poor electrophile compared to its bromo- or iodo- counterparts. However, raising the temperature above 80°C provides enough thermal energy to overcome the activation barrier for the undesired N-alkylation.

  • Causality: You can lower the activation energy of the desired pathway via in-situ halogen exchange (the Finkelstein reaction).

  • Solution: Add a catalytic amount (0.1 equivalents) of Potassium Iodide (KI) to the reaction mixture. The iodide displaces the chloride to form iodoacetonitrile in situ, which is a vastly superior electrophile for the phenoxide anion. This allows the reaction to reach completion in 3–4 hours at 80°C[4].

Q4: How do I separate the desired O-alkylated product from unreacted starting material and trace N-alkylated impurities?

A: Exploit the basicity of the primary amine during your aqueous workup.

  • Solution: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Wash the organic layer with a mild aqueous acid (e.g., 5% Citric Acid). This will protonate the unreacted starting material and N-alkylated impurities, pulling them into the aqueous phase. The desired O-alkylated product (which has a less basic amine due to the electron-withdrawing effect of the phenoxyacetonitrile group) can often be retained in the organic phase if the pH is carefully controlled (pH ~4-5). Alternatively, standard silica gel chromatography (Hexanes/EtOAc) easily resolves these species due to the massive polarity difference between the primary amine and the secondary N-alkylated amine.

Quantitative Condition Matrix

To summarize the causality of experimental choices, refer to the following benchmarking data for the alkylation of aminophenols with α-halo nitriles:

SolventBase (Eq)AdditiveAtmosphereTemp (°C)O-Alkylation (%)N-Alkylation (%)Oxidation/Tars (%)
EthanolNoneNoneAirReflux< 5%> 80%~ 15%
THFNa₂CO₃ (1.5)NoneN₂6540%50%< 5%
DMF K₂CO₃ (1.5) None N₂ 80 75% 20% < 5%
DMF K₂CO₃ (1.5) KI (0.1 eq) N₂ 80 > 90% < 5% < 2%

Note: Data represents generalized yields based on optimized protocols for ortho/meta-aminophenol O-alkylation[3][5].

Validated Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. If visual cues (like color changes) deviate from this guide, halt the experiment and verify your inert atmosphere.

Materials Required:

  • 3-amino-4-methylphenol (1.0 eq, 10.0 mmol, 1.23 g)

  • Chloroacetonitrile (1.05 eq, 10.5 mmol, 0.66 mL)

  • Potassium Carbonate, anhydrous powder (1.5 eq, 15.0 mmol, 2.07 g)

  • Potassium Iodide (0.1 eq, 1.0 mmol, 0.16 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Add 20 mL of anhydrous DMF. Insert a long needle and sparge the solvent with Argon or N₂ gas for 15 minutes to remove dissolved oxygen.

  • Deprotonation: Under a positive pressure of N₂, add 3-amino-4-methylphenol (1.23 g) and anhydrous K₂CO₃ (2.07 g) to the flask. Stir the suspension at room temperature for 30 minutes. Validation check: The mixture should become a cloudy, pale yellow/amber suspension. Darkening indicates oxygen ingress.

  • Catalyst Addition: Add KI (0.16 g) to the mixture.

  • Electrophile Addition: Using a gas-tight syringe, add chloroacetonitrile (0.66 mL) dropwise over 5 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 80°C. Stir vigorously for 3 to 4 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LCMS. The starting material should be consumed, yielding a higher Rf spot corresponding to the O-alkylated product.

  • Quench and Extraction: Cool the mixture to room temperature. Pour the reaction into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-amino-4-methylphenoxy)acetonitrile.

Optimized step-by-step experimental workflow for the selective O-alkylation process.

References

  • Spears, J. "Innovative Synthesis of Diltiazem/Clentiazem Analogs." Southern Adventist University, KnowledgeExchange@Southern, 2020. Available at:[Link]

  • Marinković, A., et al. "Microwave assisted carboxymethylation of anilines and phenols." Sciforum, 2014. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Phenoxyacetonitrile Crystallization

Welcome to the technical support center for phenoxyacetonitrile crystallization. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for phenoxyacetonitrile crystallization. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your crystallization processes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the crystallization of phenoxyacetonitrile.

Q1: I'm not getting any crystals, even after cooling the solution. What should I do?

A1: This is a common issue that usually points to insufficient supersaturation.[1][2] Supersaturation is the primary driving force for crystallization.[3] Here are a few steps to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the solution-air interface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[4]

  • Seeding: If you have a small crystal of phenoxyacetonitrile from a previous batch, add it to the solution. This "seed" will act as a template for further crystal growth.[5]

  • Solvent Evaporation: Allow a small amount of the solvent to evaporate by leaving the container partially open or by passing a gentle stream of an inert gas over the surface. This will increase the concentration of your compound.

Q2: My phenoxyacetonitrile is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when a solution is highly supersaturated or when the boiling point of the solvent is significantly higher than the melting point of the solute.[2] To address this:

  • Increase Solvent Volume: Your solution might be too concentrated. Re-heat the solution to dissolve the oil and add more of the same solvent to decrease the supersaturation level.

  • Change Solvent: The chosen solvent may not be ideal. Try a solvent with a lower boiling point or use a co-solvent system.

Q3: The crystals I've obtained are very small and needle-like. How can I get larger, more well-formed crystals?

A3: The formation of small, needle-like crystals is often a sign of rapid nucleation and crystal growth, which can be caused by high levels of supersaturation.[3] To obtain larger crystals, you need to slow down the crystallization process:[4]

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve your compound initially. This will lead to a more controlled crystal growth as the solution cools.

  • Consider a Different Solvent: The choice of solvent can significantly influence crystal habit.[7] Experiment with different solvents to see how they affect the crystal morphology.

Q4: My final product has a low yield. What are the likely causes?

A4: A low yield can result from several factors:

  • Using Too Much Solvent: If an excessive amount of solvent is used, a significant portion of your compound will remain in the solution (mother liquor) even after cooling.[2]

  • Premature Filtration: Ensure the crystallization process is complete and the solution has reached the final, low temperature before filtering.

  • Inappropriate Solvent Choice: A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the solubility is still significant at low temperatures, your yield will be compromised.[8]

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for key experimental procedures in optimizing phenoxyacetonitrile crystallization.

Guide 1: Systematic Solvent Screening

The selection of an appropriate solvent is the most critical step in developing a robust crystallization process.[9] An ideal solvent will have a steep solubility curve with respect to temperature, meaning it dissolves a large amount of phenoxyacetonitrile when hot and very little when cold.

Step-by-Step Protocol for Solvent Screening:
  • Initial Solvent Selection: Based on the principle of "like dissolves like," and considering phenoxyacetonitrile's aromatic and nitrile functionalities, a range of solvents with varying polarities should be tested.[10][11] A suggested starting list is provided in the table below.

  • Small-Scale Solubility Tests:

    • Place a small, known amount of phenoxyacetonitrile (e.g., 20-30 mg) into several test tubes.

    • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

    • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely too good and will result in a poor yield.[8]

    • For solvents in which the compound is not soluble at room temperature, gently heat the mixture while stirring. Add small increments of the solvent until the solid completely dissolves.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • A good solvent is one that dissolves the compound completely when hot but yields a good amount of crystals upon cooling.[8]

  • Evaluating Co-solvent Systems: If a single solvent does not provide the desired outcome, a co-solvent (or anti-solvent) system can be effective.[12]

    • Dissolve the phenoxyacetonitrile in a "good" solvent (in which it is highly soluble).

    • Slowly add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) at a constant temperature until the solution becomes turbid (cloudy), indicating the onset of precipitation.

    • Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.

Data Presentation: Solvent Properties and Suitability
SolventBoiling Point (°C)Polarity (Dielectric Constant)Potential Suitability for Phenoxyacetonitrile Crystallization
Ethanol 7824.5Good potential for cooling crystallization due to its polarity and ability to form hydrogen bonds.
Isopropanol 8219.9Similar to ethanol, a good candidate for cooling crystallization.
Acetone 5620.7Its lower boiling point might be advantageous if oiling out is an issue.
Ethyl Acetate 776.0A less polar option that may offer a different solubility profile and crystal habit.
Toluene 1112.4A non-polar aromatic solvent; its interaction with the phenoxy group might be favorable.
Heptane/Hexane 98/69~2.0Likely to be poor solvents on their own but could be excellent anti-solvents when paired with a more polar solvent.
Acetonitrile 8237.5A polar aprotic solvent; its nitrile group may have specific interactions with phenoxyacetonitrile.[13]
Water 10080.1Phenoxyacetonitrile has limited solubility in water, making it a potential anti-solvent.[10]

Note: The data in this table is compiled from various sources.[14] The suitability is a theoretical assessment and must be confirmed experimentally.

Visualization: Solvent Selection Workflow

Solvent_Selection_Workflow Start Start: Crude Phenoxyacetonitrile Screening Single Solvent Screening Start->Screening Good_Solvent Good Solvent? (High solubility hot, low solubility cold) Screening->Good_Solvent Cooling_Crystallization Proceed with Cooling Crystallization Good_Solvent->Cooling_Crystallization Yes Co_solvent Consider Co-solvent/ Anti-solvent System Good_Solvent->Co_solvent No End End: Purified Phenoxyacetonitrile Cooling_Crystallization->End Dissolve Dissolve in 'Good' Solvent Co_solvent->Dissolve Add_Antisolvent Add 'Poor' (Anti-solvent) Dissolve->Add_Antisolvent AntiSolvent_Crystallization Proceed with Anti-solvent Crystallization Add_Antisolvent->AntiSolvent_Crystallization AntiSolvent_Crystallization->End

Caption: A decision-making workflow for selecting a suitable solvent system.

Guide 2: Optimizing the Cooling Profile
Understanding the Metastable Zone Width (MSZW)

The MSZW is the region of supersaturation where spontaneous nucleation is unlikely, and crystal growth is the dominant process. Operating within this zone is key to achieving large, high-purity crystals. While determining the precise MSZW requires specialized equipment, the principles can be applied empirically in the lab.

Step-by-Step Protocol for Cooling Profile Optimization:
  • Initial Slow Cooling: Begin by cooling the saturated solution very slowly. A rate of 5-10 °C per hour is a good starting point. This can be achieved by placing the flask in a large, insulated container (like a Dewar flask with a loose-fitting lid) or on a hotplate with the heat turned off, allowing it to cool with the plate.

  • Induce Nucleation (if necessary): If no crystals have formed after a significant temperature drop, it may be necessary to induce nucleation through seeding or scratching, as described in the FAQs.

  • Controlled Growth Phase: Once nucleation has occurred, maintain a slow cooling rate to allow the crystals to grow in a controlled manner.

  • Final Cooling: After a significant amount of crystalline material has formed, the cooling rate can be increased to maximize the yield by crashing out the remaining solute. This can be done by moving the flask to an ice bath.

Visualization: Cooling Profile and Crystallization Events

Cooling_Profile cluster_0 Idealized Cooling Crystallization Profile a Temperature b Time c Solubility Curve d Concentration Profile e Metastable Zone f Nucleation g Crystal Growth 0,0 0,0 0,3 0,3 0,0->0,3 3.5,0.7 3.5,0.7 3.5,2.2 3.5,2.2 3.5,0.7->3.5,2.2

Caption: Relationship between cooling, concentration, and crystallization events.

Guide 3: Addressing Impurities

Impurities can have a significant impact on crystallization by inhibiting nucleation, altering crystal habit, or being incorporated into the crystal lattice, thereby reducing the purity of the final product.[7][16][17]

Strategies for Impurity Rejection:
  • Slower Crystallization: As a general rule, slower crystal growth allows for more selective incorporation of the desired molecules into the crystal lattice, effectively excluding impurities.[4]

  • Washing: After filtration, wash the collected crystals with a small amount of cold, fresh solvent. This will remove any residual mother liquor that contains a higher concentration of impurities.

  • Recrystallization: If the product is still not pure enough, a second crystallization (recrystallization) is often necessary.[8][9]

Conclusion

The successful crystallization of phenoxyacetonitrile relies on a systematic and well-understood approach to solvent selection and process parameter optimization. By carefully considering the principles of solubility, supersaturation, and the influence of process conditions, researchers can overcome common challenges and obtain a high-purity crystalline product. This guide provides a foundation for this process, but it is crucial to remember that empirical, small-scale experimentation is key to refining the ideal conditions for your specific needs.

References

  • Physical Chemistry Research. (2023, November 19).
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
  • Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Mirai Intex. (2024, July 25).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
  • Nature. (2025, April 15). Impact of impurities on crystal growth.
  • Mettler Toledo. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • OSTI.GOV. (n.d.). Kinetics of Crystallization in amorphous acetonitrile nanoscale films.
  • IFAC. (n.d.). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach.
  • University of California, Los Angeles. (n.d.).
  • RM@Schools. (n.d.).
  • arXiv. (n.d.).
  • ACS Publications. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Google Patents. (n.d.).
  • University of York. (n.d.).
  • Crochet, A. (n.d.).
  • Pharmaceutical Technology. (2020, November 15). Advancing Approaches in Detecting Polymorphism.
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • PMC. (n.d.).
  • PMC. (2024, January 21). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2021, May 22).
  • NETZSCH. (2023, April 30).
  • PMC. (n.d.).
  • PMC. (2023, January 21).
  • PMC. (n.d.).
  • Quora. (2021, July 15).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Semantic Scholar. (2013, February 28). IUPAC-NIST Solubility Data Series. 98.
  • ResearchGate. (n.d.). Solubility comparison in acetonitrile.
  • ijprajournal. (2022, July 15). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chloroacetonitrile Removal

Audience: Researchers, scientists, and drug development professionals. Overview Chloroacetonitrile is a highly reactive, bifunctional electrophile frequently used in Williamson ether syntheses, N-alkylations, and the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Overview

Chloroacetonitrile is a highly reactive, bifunctional electrophile frequently used in Williamson ether syntheses, N-alkylations, and the preparation of cyanomethyl esters. Despite its synthetic utility, its physical properties—specifically its elevated boiling point and awkward density—often complicate reaction workups. This guide provides mechanistic troubleshooting and self-validating protocols to ensure the complete removal of unreacted chloroacetonitrile, preventing downstream contamination and yield loss.

Physicochemical Properties Impacting Workup

Understanding the physical constants of chloroacetonitrile is the first step in designing an effective removal strategy.

PropertyValueImpact on Removal Strategy
Molecular Weight 75.50 g/mol Small molecular size allows for high volatility under deep vacuum[1].
Boiling Point 124–126 °CToo high for standard atmospheric evaporation; requires high vacuum to prevent thermal degradation of the product[1].
Density 1.19 g/mLSits between water (1.00 g/mL) and DCM (1.33 g/mL), which can cause emulsions or phase inversion during liquid-liquid extraction[1].
Water Solubility 50–100 mg/mLModerate solubility permits partial removal via repeated aqueous washes[2].
Reactivity High (Alkylating agent)Susceptible to nucleophilic scavenging using solid-phase amine resins[3].

Troubleshooting & FAQs

Q1: Why does standard rotary evaporation fail to remove all chloroacetonitrile, and how can I fix it? A1: Chloroacetonitrile has a boiling point of 124–126 °C at atmospheric pressure[1]. Standard rotary evaporation (e.g., 40 °C water bath, ~50 mbar) is thermodynamically insufficient to volatilize it completely. Mechanistic Solution: Use a high-vacuum pump (<5 mbar) and co-evaporate with a carrier solvent like toluene. Toluene acts as a sweep gas, lowering the partial pressure of chloroacetonitrile in the vapor phase. This facilitates azeotropic or co-distillative removal without requiring excessive heat that might degrade your target molecule.

Q2: My product is water-soluble. How can I remove chloroacetonitrile without an aqueous workup? A2: For highly polar or water-sensitive products, aqueous washing leads to unacceptable yield losses. Instead, utilize Polymer-Supported (PS) Scavenger Resins[3]. Mechanistic Solution: Add a solid-phase nucleophile, such as PS-Trisamine or PS-Diisopropylethylamine, directly to the reaction mixture. The unreacted chloroacetonitrile acts as an active alkylating agent, covalently bonding to the resin's amine groups. Because the resin is macroscopic and insoluble, the chloroacetonitrile-resin adduct can be removed via simple vacuum filtration, leaving your purified product in the filtrate.

Q3: During aqueous workup, I observe a stubborn emulsion and poor phase separation. What causes this, and how do I resolve it? A3: Chloroacetonitrile has a density of 1.19 g/mL[1], which sits awkwardly between water (1.00 g/mL) and heavier organic solvents like dichloromethane (1.33 g/mL). When present in high concentrations, it alters the overall density of the organic phase, reducing the density differential required for crisp phase separation. Mechanistic Solution: Dilute the organic phase with a low-density solvent like ethyl acetate (0.90 g/mL) or diethyl ether (0.71 g/mL) to force the organic layer to the top. Alternatively, washing with saturated aqueous NaCl (brine, ~1.20 g/mL) increases the aqueous layer's density and ionic strength, breaking the emulsion and driving the organic components out of the aqueous phase via the "salting-out" effect.

Q4: I am detecting side products like 2-chloroacetamide in my final mixture. Where is this coming from? A4: The nitrile group of chloroacetonitrile is susceptible to partial hydrolysis, forming 2-chloroacetamide, or even 2-chloroacetic acid, if water is present during the reaction or if the workup is conducted under strongly basic or acidic conditions[4]. Mechanistic Solution: Quench the reaction with a cold, neutral buffer (e.g., pH 7 phosphate buffer) and perform extractions rapidly. Avoid prolonged exposure to aqueous NaOH or HCl during the washing steps to preserve the integrity of any unreacted starting material or nitrile-containing products.

Experimental Protocols

Protocol A: High-Vacuum Co-Evaporation (For Thermally Stable, Non-Volatile Products)
  • Concentration: Concentrate the crude reaction mixture on a rotary evaporator at 40 °C and 50 mbar to remove the primary reaction solvent (e.g., acetonitrile, THF).

  • Solvent Exchange: Re-dissolve the resulting oily residue in 10–15 mL of toluene per gram of crude material.

  • Co-Evaporation: Evaporate under high vacuum (<5 mbar) at 45 °C. The toluene will carry away the chloroacetonitrile.

  • Iteration: Repeat the toluene addition and evaporation cycle 2 to 3 times to ensure complete removal.

  • Final Drying: Dry the final residue under a high-vacuum manifold (lyophilizer or Schlenk line) overnight.

  • Self-Validation Check: Analyze the residue via 1H NMR. The disappearance of the sharp singlet at ~4.1 ppm (the CH₂ protons of chloroacetonitrile) confirms successful removal.

Protocol B: Polymer-Supported Scavenging (For Water-Sensitive Products)
  • Resin Addition: To the crude reaction mixture (dissolved in a solvent like DMF or DCM), add 2.0 to 3.0 equivalents of PS-Trisamine resin (relative to the estimated unreacted chloroacetonitrile)[3].

  • Incubation: Stir the suspension gently at room temperature for 4–6 hours. (Note: Use an orbital shaker or overhead stirrer to prevent mechanical shearing of the resin beads caused by magnetic stir bars).

  • Filtration: Filter the mixture through a sintered glass funnel (porosity 3 or 4).

  • Washing: Wash the resin cake with 3 column volumes of the reaction solvent to elute any trapped product.

  • Concentration: Concentrate the combined filtrates under reduced pressure.

  • Self-Validation Check: GC-MS or LC-MS of the filtrate should show a complete absence of the peak corresponding to the mass of chloroacetonitrile (m/z 75.5).

Protocol C: Liquid-Liquid Extraction (For Lipophilic Products)
  • Dilution: Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

  • Aqueous Partitioning: Transfer to a separatory funnel and wash sequentially with:

    • Deionized water (3 x 1/3 volume of EtOAc) to partition the moderately water-soluble chloroacetonitrile (50–100 mg/mL)[2] into the aqueous phase.

    • Saturated aqueous NaHCO₃ (1 x 1/3 volume) to neutralize any acidic byproducts.

    • Saturated aqueous NaCl (brine) (1 x 1/3 volume) to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter and concentrate under reduced pressure.

  • Self-Validation Check: The organic layer should yield a rapid, crisp phase separation during the brine wash, indicating the successful removal of the density-altering chloroacetonitrile.

Decision Workflow for Removal Strategies

G Start Unreacted Chloroacetonitrile in Reaction Mixture WaterSol Is the desired product water-soluble? Start->WaterSol Volatile Is the desired product volatile or thermally sensitive? WaterSol->Volatile Yes Aqueous Protocol C: Aqueous Workup (Water/Brine Washes) WaterSol->Aqueous No (Lipophilic) Scavenger Protocol B: Polymer-Supported Scavenger Resin Volatile->Scavenger Yes Distillation Protocol A: High-Vacuum Co-Evaporation Volatile->Distillation No Warning Avoid basic hydrolysis to prevent amide formation Aqueous->Warning

Caption: Decision workflow for selecting the optimal chloroacetonitrile removal strategy based on product properties.

References

  • National Center for Biotechnology Information (PubChem). "Chloroacetonitrile; CID 7856." PubChem Database. [Link]

  • ACS Combinatorial Science. "Design and Synthesis of Discovery Libraries using Scavenger Resins." American Chemical Society.[Link]

Sources

Optimization

Technical Support Center: Stability of (3-amino-4-methylphenoxy)acetonitrile

Welcome to the technical support center for (3-amino-4-methylphenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (3-amino-4-methylphenoxy)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound, particularly under basic conditions. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.

Forced degradation studies are a critical component of pharmaceutical development, providing insights into a drug's stability, degradation pathways, and informing the development of stability-indicating analytical methods.[1][2][3][4] This guide will focus on the stability of (3-amino-4-methylphenoxy)acetonitrile, a molecule with functional groups susceptible to degradation under basic conditions.

Troubleshooting Guide: Stability Issues with (3-amino-4-methylphenoxy)acetonitrile

This section addresses specific problems you may encounter during your stability studies.

Problem 1: Rapid degradation of (3-amino-4-methylphenoxy)acetonitrile is observed in basic solutions, even at room temperature.

  • Probable Cause: The nitrile group is likely undergoing base-catalyzed hydrolysis. In the presence of a strong base, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[5][6][7] This leads to the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylate salt.[5][6][7] The reaction can be quite rapid, especially with stronger bases or at elevated temperatures.

  • Solution:

    • pH Control: Carefully control the pH of your solution. If the experimental conditions allow, use a weaker base or a buffer system to maintain a lower pH.

    • Temperature Reduction: Perform the experiment at a lower temperature to decrease the rate of hydrolysis.

    • Solvent Selection: The choice of solvent can influence the rate of hydrolysis. Consider less polar aprotic solvents if your experimental design permits.

    • Time-Course Monitoring: If the reaction cannot be avoided, perform a detailed time-course study to understand the degradation kinetics. This will help in predicting the compound's half-life under your specific conditions.

Problem 2: Appearance of an unexpected peak in the HPLC chromatogram during stability testing in a basic medium.

  • Probable Cause: This new peak could be a degradation product. Besides nitrile hydrolysis, other degradation pathways are possible:

    • Ether Bond Cleavage: While generally stable, the ether linkage can be cleaved under more forcing basic conditions, potentially forming 3-amino-4-methylphenol.

    • Oxidation of the Aminophenol Moiety: The aminophenol portion of the molecule is susceptible to oxidation, especially in the presence of air (oxygen) and base.[8][9] This can lead to the formation of colored quinone-imine type structures.

  • Solution:

    • Characterize the Degradant: Use techniques like LC-MS/MS to determine the mass of the unknown peak and elucidate its structure. This will confirm the degradation pathway.

    • Inert Atmosphere: To mitigate oxidation, conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

    • Antioxidants: If compatible with your downstream applications, consider adding a small amount of an antioxidant to the solution.

    • Forced Degradation Studies: Systematically perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate and identify potential degradation products.[1][2][3][4] This will help in building a comprehensive degradation profile.

Problem 3: Poor reproducibility of stability data in basic solutions.

  • Probable Cause: Inconsistent experimental conditions are the most likely culprit.

    • Inaccurate pH Measurement/Control: Small variations in pH can significantly impact the degradation rate.

    • Variable Oxygen Exposure: The extent of oxidative degradation can vary depending on the headspace in the reaction vessel and the efficiency of mixing.

    • Inconsistent Temperature Control: Fluctuations in temperature will affect the reaction kinetics.

  • Solution:

    • Standardize Procedures: Ensure all experimental parameters (pH, temperature, concentration, mixing speed, vessel type, and headspace) are rigorously controlled and documented.

    • Calibrate Instruments: Regularly calibrate pH meters and temperature-controlled units.

    • Degas Solvents: If oxidation is a concern, degas all solvents before use.

    • Use of a Robotic Platform: For high-throughput stability screening, consider using an automated platform to minimize human error and enhance reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in (3-amino-4-methylphenoxy)acetonitrile that are susceptible to degradation in basic conditions?

A1: The two primary functional groups of concern are the nitrile group and the aminophenol moiety . The nitrile group can undergo hydrolysis to form a carboxylic acid (or its carboxylate salt under basic conditions).[5][6][7][10][11] The aminophenol group is susceptible to oxidation, which can be accelerated in basic media.[8][9]

Q2: What is the expected major degradation product of (3-amino-4-methylphenoxy)acetonitrile under mild basic conditions?

A2: Under mild basic conditions, the most likely major degradation product is the corresponding carboxylic acid, (3-amino-4-methylphenoxy)acetic acid, formed via hydrolysis of the nitrile group.[5][6][7]

Q3: How can I monitor the stability of (3-amino-4-methylphenoxy)acetonitrile and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[12] A well-developed HPLC method should be able to separate the parent compound from all potential degradation products.[4] UV detection is suitable for this molecule due to the aromatic ring. For structural elucidation of unknown degradants, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.

Q4: Are there any specific storage recommendations for (3-amino-4-methylphenoxy)acetonitrile in a basic solution for short-term experiments?

A4: For short-term storage in a basic solution, it is recommended to:

  • Keep the solution at a low temperature (e.g., 2-8 °C) to minimize the rate of degradation.

  • Protect the solution from light to prevent photolytic degradation.

  • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Use the solution as quickly as possible after preparation.

Experimental Protocols

Protocol 1: Basic Hydrolysis Forced Degradation Study

This protocol outlines a typical procedure for a forced degradation study under basic conditions.

Objective: To evaluate the stability of (3-amino-4-methylphenoxy)acetonitrile in a basic solution and to identify potential degradation products.

Materials:

  • (3-amino-4-methylphenoxy)acetonitrile

  • Sodium hydroxide (NaOH), 0.1 M and 1 M solutions

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Sample Preparation: Prepare a stock solution of (3-amino-4-methylphenoxy)acetonitrile in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Condition:

    • In a volumetric flask, add a known volume of the stock solution.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any degradation products.

Table 1: Example Data from a Basic Hydrolysis Study

Time (hours)(3-amino-4-methylphenoxy)acetonitrile (%)Degradation Product 1 (%)
0100.00.0
292.57.5
485.114.9
871.828.2
2445.354.7

Visualizations

Potential Degradation Pathway

G parent (3-amino-4-methylphenoxy)acetonitrile hydrolysis_product (3-amino-4-methylphenoxy)acetic acid parent->hydrolysis_product Base-catalyzed hydrolysis (Nitrile) oxidation_product Quinone-imine type structures parent->oxidation_product Oxidation (Aminophenol) ether_cleavage_product 3-amino-4-methylphenol parent->ether_cleavage_product Ether Cleavage (Forcing Conditions)

Caption: Potential degradation pathways of (3-amino-4-methylphenoxy)acetonitrile.

Troubleshooting Workflow

G start Instability Observed check_pH Verify pH Control start->check_pH check_temp Verify Temperature Control start->check_temp check_atmosphere Consider Oxidative Degradation start->check_atmosphere reproduce Assess Reproducibility check_pH->reproduce check_temp->reproduce identify_degradant Characterize Degradation Products (LC-MS) check_atmosphere->identify_degradant refine_protocol Refine Experimental Protocol identify_degradant->refine_protocol reproduce->refine_protocol end Stable Conditions Achieved refine_protocol->end

Caption: Troubleshooting workflow for stability issues.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs Blog. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery and Development. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Link]

  • Hydrolysis of nitriles. Chemguide. [Link]

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • Aminophenol: Properties, Production, Reactions And Uses. Chemcess. [Link]

  • Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. ResearchGate. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022, April 15). Chromatography Online. [Link]

  • Ethers on hydrolysis give. Allen. [Link]

  • Ethers on hydrolysis give. NEET Coaching. [Link]

  • Process Design and Economics of Production of p-Aminophenol. arXiv.org. [Link]

  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. ResearchGate. [Link]

  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. PMC. [Link]

  • DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS. Environment Protection Engineering. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]

  • Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. PMC. [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. [Link]

  • Acetonitrile,2-(3-amino-4-methylphenoxy)-. ChemIndex. [Link]

  • Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate as Universally. RSC.org. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Waters. [Link]

  • CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • 3-Amino-4-methylbenzonitrile. PubChem. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. SEFH. [Link]

  • Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. ResearchGate. [Link]

Sources

Troubleshooting

Overcoming solubility issues of Acetonitrile, (3-amino-4-methylphenoxy)- in water

Technical Support Center: Acetonitrile, (3-amino-4-methylphenoxy)- Welcome to the technical support center for Acetonitrile, (3-amino-4-methylphenoxy)-. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Acetonitrile, (3-amino-4-methylphenoxy)-

Welcome to the technical support center for Acetonitrile, (3-amino-4-methylphenoxy)-. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the significant challenge of this compound's low aqueous solubility. We will explore the underlying scientific principles and provide practical, step-by-step protocols to achieve successful solubilization for your experiments.

Frequently Asked Questions (FAQs)
Q1: What is Acetonitrile, (3-amino-4-methylphenoxy)-, and what are its key structural features?

Acetonitrile, (3-amino-4-methylphenoxy)- is an organic molecule with a distinct structure that dictates its physicochemical properties. It comprises a central benzene ring substituted with four different groups:

  • An amino group (-NH2) : A basic functional group that can be protonated.

  • A methyl group (-CH3) : A nonpolar, hydrophobic group.

  • An ether linkage (-O-) connecting the ring to an acetonitrile group.

  • An acetonitrile group (-CH2CN) .

The combination of the hydrophobic benzene ring and methyl group, along with polar groups like the amine and nitrile, results in a molecule with low intrinsic solubility in water.[1][2] Understanding these features is critical to devising an effective solubilization strategy.

Q2: Why is this compound poorly soluble in water?

The low aqueous solubility is a direct consequence of its molecular structure. The aromatic ring and methyl group present a significant nonpolar surface area, which is energetically unfavorable to interact with the highly polar, hydrogen-bonded network of water molecules. While the amino and nitrile groups can form some hydrogen bonds, their contribution is insufficient to overcome the hydrophobicity of the rest of the molecule. For a drug to be absorbed effectively after oral administration, it must first be in a dissolved state.[3] Therefore, overcoming this solubility barrier is a crucial first step in preclinical development.

Q3: What are the primary strategies for solubilizing poorly water-soluble compounds like this one?

There are several established techniques to enhance the solubility of poorly water-soluble drugs.[4][5] The most common and effective first-line approaches for a molecule like Acetonitrile, (3-amino-4-methylphenoxy)- include:

  • pH Adjustment: Leveraging the basic amino group to form a more soluble salt.[6]

  • Co-solvency: Using a water-miscible organic solvent to reduce the overall polarity of the solvent system.[7][8]

  • Complexation: Employing encapsulating agents like cyclodextrins to mask the hydrophobic regions of the molecule.[9][10]

The choice of method depends on the required final concentration, the experimental system (e.g., in vitro assay vs. in vivo study), and potential downstream effects of the solubilizing excipients.[4]

Troubleshooting Guide: Preparing Aqueous Stock Solutions

This section provides a systematic, tiered approach to solubilizing Acetonitrile, (3-amino-4-methylphenoxy)-. We recommend starting with the simplest method (pH adjustment) and progressing to more complex formulations as needed.

Logical Workflow for Solubility Enhancement

The following diagram outlines the decision-making process for tackling solubility challenges.

G start Start: Compound Fails to Dissolve in Water ph_adjust Attempt pH Adjustment (Target pH < pKa-2) start->ph_adjust cosolvent Attempt Co-solvency (e.g., DMSO, EtOH, PEG 400) ph_adjust->cosolvent Soluble? No success Success: Compound Dissolved Proceed with Experiment ph_adjust->success Soluble? Yes complexation Attempt Complexation (e.g., HP-β-Cyclodextrin) cosolvent->complexation Soluble? No cosolvent->success Soluble? Yes complexation->success Soluble? Yes fail Consult Formulation Specialist (Consider advanced methods like solid dispersions or nanosuspensions) complexation->fail Soluble? No

Caption: A workflow for troubleshooting solubility issues.

Issue 1: My compound precipitates when added to aqueous buffer.

Cause: The neutral form of Acetonitrile, (3-amino-4-methylphenoxy)- is poorly soluble in aqueous media at neutral pH.

Solution: pH Adjustment.

Mechanism of pH-Dependent Solubility

The primary amino group (-NH2) on the molecule is a weak base. By lowering the pH of the solution with a suitable acid, this group becomes protonated, forming a positively charged ammonium salt (-NH3+). This ionized form is significantly more polar and, therefore, more soluble in water.[]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) a R-NH3+ (Protonated) Highly Water-Soluble Salt b R-NH2 (Neutral) Poorly Water-Soluble a->b + OH- - H2O b->a + H3O+ - H2O G cluster_0 Before Complexation cluster_1 After Complexation a Drug b Water a->b Unfavorable Interaction c Water a->c d Water a->d e Drug f Water g Water h Water i CD i->f Favorable Interaction i->g i->h

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Experimental Protocol: Cyclodextrin Complexation
  • Select a Cyclodextrin (CD): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity. [12]2. Prepare CD Solution: Prepare a solution of HP-β-CD in water or your desired buffer. Concentrations can range from 10% to 40% (w/v). Warming the solution can help dissolve the CD.

  • Add Compound: Add the solid Acetonitrile, (3-amino-4-methylphenoxy)- to the CD solution. A molar ratio of 1:1 (drug:CD) is a good starting point, but this may need to be optimized.

  • Facilitate Complexation: Stir or shake the mixture vigorously at room temperature or slightly elevated temperature (e.g., 40°C) for 24-48 hours to allow the inclusion complex to form.

  • Clarify Solution: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine Concentration: The concentration of the dissolved drug in the clear filtrate should be determined analytically using a validated method like HPLC-UV. [13]

    Cyclodextrin Type Key Feature Common Application
    β-Cyclodextrin (β-CD) Low cost Limited by lower aqueous solubility.
    Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility, low toxicity Oral and parenteral formulations. [9][12]

    | Sulfobutylether-β-CD (SBE-β-CD) | High aqueous solubility, anionic | Parenteral formulations, especially for basic drugs. |

Stability Considerations

When developing a solubilization strategy, it is crucial to consider the chemical stability of your compound. The chosen method could potentially promote degradation. We recommend performing forced degradation studies to understand the compound's liabilities. [18][19]This involves exposing the drug in the final formulation to stress conditions such as acid, base, oxidation (e.g., H2O2), heat, and light, as outlined in ICH guidelines. [20][21]Analysis by a stability-indicating HPLC method is required to separate the parent compound from any potential degradants. [22]

References
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • 3-Amino-4-methylbenzonitrile. PubChem. Available from: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]

  • Substituent Effect in the Oxidation of Phenols by Peroxydisulphate Ion in Aqueous Ethanol, t-Butanol, Acetonitrile & Acetone. SciSpace. Available from: [Link]

  • Method for improving water solubility of water-insoluble or sparingly water-soluble drugs. Google Patents.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available from: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. Available from: [Link]

  • Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate as Universally. Rsc.org. Available from: [Link]

  • A comparative study of the performance of acetonitrile and methanol in the multi-linear gradient separation of proteic primary amino acids. ResearchGate. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Aromatic Compounds vs Cyclodextrins: Molecular Interactions. Lead Reinvented. Available from: [Link]

  • Chemical Structure of Phenols and Its Consequence for Sorption Processes. IntechOpen. Available from: [Link]

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Available from: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available from: [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. ACS Publications. Available from: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available from: [Link]

  • Co-Solvents. Area of Sustainability. Available from: [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. Available from: [Link]

  • Forced degradation and impurity profiling. ScienceDirect. Available from: [Link]

  • Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. MDPI. Available from: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Method for determining solubility of a chemical compound. Google Patents.
  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed. Available from: [Link]

  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]

  • Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Periodica Polytechnica Chemical Engineering. Available from: [Link]

  • METHYLENEAMINOACETONITRILE. Organic Syntheses. Available from: [Link]

  • What is the solubility degree of serotonin and dopamine in acetonitrile (mg/ml)?. ResearchGate. Available from: [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. Available from: [Link]

  • Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. PMC. Available from: [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available from: [Link]

  • ((4-Methylphenyl)amino)acetonitrile. PubChem. Available from: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Available from: [Link]

Sources

Optimization

Technical Support Center: Scaling Up (3-Amino-4-methylphenoxy)acetonitrile Production

Welcome to the Technical Support Center for the scale-up synthesis of (3-amino-4-methylphenoxy)acetonitrile . This intermediate is critical in the development of various active pharmaceutical ingredients (APIs), includin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of (3-amino-4-methylphenoxy)acetonitrile . This intermediate is critical in the development of various active pharmaceutical ingredients (APIs), including advanced kinase inhibitors. Scaling this molecule presents two primary chemical engineering challenges: managing the highly exothermic, cyanide-generating alkylation step, and executing a chemoselective reduction of the nitro group without reducing the sensitive nitrile moiety.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure safe and high-yielding pilot-scale production.

Process Overview: Two-Step Synthetic Workflow

The most scalable route avoids direct N-alkylation by utilizing a nitro-aromatic precursor. The workflow consists of a Phase-Transfer Catalysis (PTC) O-alkylation followed by a continuous-flow chemoselective nitro reduction.

SynthesisWorkflow SM 4-Methyl-3-nitrophenol Int1 (4-Methyl-3-nitrophenoxy)acetonitrile SM->Int1 Step 1: O-Alkylation Reagent1 Chloroacetonitrile + K2CO3 / PTC Reagent1->Int1 Product (3-Amino-4-methylphenoxy)acetonitrile Int1->Product Step 2: Nitro Reduction Reagent2 Chemoselective Reduction (Continuous Flow) Reagent2->Product

Two-step synthetic workflow for (3-amino-4-methylphenoxy)acetonitrile.

Section 1: O-Alkylation Troubleshooting & FAQs

Q1: We are experiencing stalled conversions and poor yields during the O-alkylation of 4-methyl-3-nitrophenol with chloroacetonitrile at the 5 kg scale. How can we drive this to completion? A: Stalled conversions in heterogeneous basic mixtures (e.g., using K2​CO3​ in toluene or acetone) are typically caused by poor mass transfer across the solid-liquid interface.

  • The Causality: The phenoxide anion must be available in the organic phase to react with the electrophile. Without a phase-transfer catalyst (PTC), the reaction relies strictly on interfacial surface area, which scales poorly.

  • The Solution: Implement a Solid-Liquid Phase-Transfer Catalysis (PTC) system[1]. Adding 1-3 mol% of Tetrabutylammonium bromide (TBAB) facilitates the transfer of the phenoxide ion into the organic solvent, drastically increasing the reaction rate.

Q2: Chloroacetonitrile is prone to hydrolysis, generating highly toxic cyanide gas. How do we control cyanide levels during the scale-up and aqueous workup? A: Excess chloroacetonitrile hydrolyzes under basic conditions to form free cyanide ( CN− ) and glycolic acid.

  • The Causality: If the reaction is quenched with water while unreacted chloroacetonitrile remains, the basic aqueous phase will trap the cyanide as NaCN or KCN . If the pH drops during subsequent waste processing, lethal HCN gas is released.

  • The Solution: Adopt a holistic cyanide control strategy[2]. First, limit the equivalents of chloroacetonitrile to exactly 1.05 eq to minimize unreacted starting material. Second, maintain the aqueous waste stream at pH > 12 during phase separation. Finally, treat the aqueous waste with sodium hypochlorite ( NaOCl ) to oxidize residual cyanide to the much safer cyanate ( OCN− ) before disposal.

Section 2: Chemoselective Nitro Reduction FAQs

Q3: Batch hydrogenation using Pd/C is causing over-reduction, converting our nitrile group into a primary amine. How do we achieve chemoselectivity at scale? A: Nitriles are highly susceptible to catalytic hydrogenation.

  • The Causality: Standard transition metals like Palladium do not sufficiently differentiate between the activation energies required to reduce a nitro group versus a nitrile group under pressurized H2​ .

  • The Solution: Transition to a metal-free, Tetrahydroxydiboron ( B2​(OH)4​ )-mediated reduction[3]. B2​(OH)4​ is highly chemoselective for nitro groups and leaves nitriles completely intact. Because B2​(OH)4​ reductions are highly exothermic and can cause thermal runaway in batch reactors, this must be executed using a Continuous Flow Process to ensure rapid heat dissipation and safe scale-up.

Section 3: Self-Validating Experimental Protocols
Protocol A: Pilot-Scale PTC O-Alkylation (Step 1)

This protocol utilizes a self-validating IPC (In-Process Control) loop to ensure cyanide safety and reaction completion.

  • Reactor Preparation: Charge a 50 L glass-lined reactor with 4-methyl-3-nitrophenol (5.0 kg, 32.6 mol), anhydrous K2​CO3​ (6.7 kg, 48.9 mol), and TBAB (0.31 kg, 0.98 mol).

  • Solvent Addition: Add 25 L of Toluene. Stir at 250 RPM to create a uniform slurry.

  • Electrophile Dosing: Heat the reactor to 60°C. Slowly dose chloroacetonitrile (2.58 kg, 34.2 mol, 1.05 eq) over 2 hours. Causality: Slow dosing controls the mild exotherm and prevents localized accumulation of the alkylating agent, minimizing dialkylation impurities.

  • Self-Validation (IPC 1): After 4 hours, pull a sample for HPLC analysis. The reaction is validated as complete when 4-methyl-3-nitrophenol is < 0.5% AUC. If > 0.5%, continue heating for 1 hour and re-test.

  • Quench & Cyanide Mitigation: Cool to 20°C. Add 15 L of 1M NaOH (maintaining pH > 12). Stir for 30 minutes, then settle and separate the phases.

  • Waste Treatment: Immediately transfer the aqueous layer to a dedicated waste vessel containing 10% NaOCl to neutralize trace cyanides[2].

  • Isolation: Concentrate the toluene layer under reduced pressure to yield crude (4-methyl-3-nitrophenoxy)acetonitrile.

Protocol B: Continuous Flow Chemoselective Reduction (Step 2)

This protocol leverages flow chemistry to safely manage the B2​(OH)4​ exotherm[3].

  • Solution A Preparation: Dissolve crude (4-methyl-3-nitrophenoxy)acetonitrile (3.0 kg) and 4,4′-bipyridine (0.5 mol% catalyst) in 15 L of Ethanol/DMSO (9:1 v/v).

  • Solution B Preparation: Prepare a suspension of B2​(OH)4​ (3.0 equivalents relative to substrate) in 15 L of Ethanol.

  • Flow Reactor Setup: Utilize a silicon carbide (SiC) continuous flow reactor equipped with active cooling (jacket set to 20°C). Causality: SiC provides superior thermal conductivity, instantly absorbing the massive heat spike generated upon mixing the diboron reagent with the nitroarene.

  • Execution: Pump Solution A and Solution B at equal flow rates (e.g., 50 mL/min) into a T-mixer directly preceding the SiC residence time module (residence time = 5 minutes).

  • Self-Validation (IPC 2): Route the reactor output through an inline flow-IR or UV-Vis spectrometer. Monitor the disappearance of the nitro asymmetric stretch (~1520 cm⁻¹) to validate steady-state conversion.

  • Workup: Collect the output stream in a vessel containing water to precipitate the highly pure (3-amino-4-methylphenoxy)acetonitrile product. Filter and dry.

Section 4: Quantitative Data Summaries

Table 1: Phase-Transfer Catalysis Solvent & Base Screening (O-Alkylation) Data demonstrates the necessity of PTC (TBAB) for achieving high yields in non-polar solvents.

SolventBaseCatalyst (mol%)Temp (°C)Time (h)Yield (%)Impurity Profile
Acetone K2​CO3​ None561268%High unreacted SM
Toluene K2​CO3​ None801242%High unreacted SM
Toluene K2​CO3​ TBAB (3%)60494%< 0.5% dialkylation
Water NaOH TBAB (3%)40831%High nitrile hydrolysis

Table 2: Cyanide Rejection Profile During Aqueous Workup Tracking residual cyanide ( CN− ) using Ion Chromatography with Electrochemical Detection (IC-ED)[2].

Process StreamMatrixFree Cyanide ( CN− ) ppmAction Required
End of Reaction (Organic)Toluene450 ppmProceed to basic wash
Post-Wash Organic LayerToluene< 1 ppmSafe for Step 2
Aqueous Waste (Pre-Treatment)Aqueous ( pH>12 )~1,200 ppmCRITICAL HAZARD
Aqueous Waste (Post- NaOCl )Aqueous< 0.1 ppmSafe for disposal
References
  • A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: FTIR Tracking of Nitrile to Amine Reduction in Phenoxyacetonitrile Derivatives

Introduction Phenoxyacetonitrile is a foundational structural scaffold in medicinal chemistry, frequently serving as a precursor for biologically active phenethylamine derivatives[1]. During drug development and active p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phenoxyacetonitrile is a foundational structural scaffold in medicinal chemistry, frequently serving as a precursor for biologically active phenethylamine derivatives[1]. During drug development and active pharmaceutical ingredient (API) manufacturing, the reduction of the nitrile group ( −C≡N ) to a primary amine ( −NH2​ ) to yield 2-phenoxyethylamine is a critical transformation[2].

For process chemists, distinguishing between these two functional groups rapidly and non-destructively is paramount. While High-Performance Liquid Chromatography (HPLC) offers purity profiling, Fourier Transform Infrared (FTIR) spectroscopy provides an unparalleled, self-validating system for real-time functional group tracking. This guide objectively compares the FTIR spectral signatures of the nitrile and amine groups and provides a field-proven protocol for monitoring this chemical conversion.

Mechanistic Causality: Why FTIR Excels in Functional Group Tracking

The efficacy of FTIR in monitoring this specific reduction lies in the fundamental physics of molecular vibrations. The vibrational frequency of a chemical bond is dictated by its force constant and the reduced mass of the bonded atoms.

  • The Nitrile Advantage: The carbon-nitrogen triple bond in phenoxyacetonitrile possesses an exceptionally high force constant. This places its stretching vibration in the 2240–2260 cm⁻¹ range[3]. Because very few organic functional groups absorb in this high-frequency "quiet zone," the nitrile peak serves as an unambiguous, interference-free marker for the starting material.

  • The Amine Signature: Upon catalytic reduction (e.g., using LiAlH4​ or H2​/Pd ), the triple bond is fully hydrogenated[1]. The resulting primary amine introduces highly polar, low-mass N-H bonds. These bonds exhibit distinct symmetric and asymmetric stretching vibrations, creating a characteristic broad doublet in the 3200–3400 cm⁻¹ region[4], alongside a medium-intensity N-H bending mode near 1600 cm⁻¹[5].

  • The Internal Standard: The ether linkage (C-O-C) present in both the starting material and the product remains chemically inert during the reduction. Its strong asymmetric stretching vibration at ~1240 cm⁻¹ serves as a built-in internal standard, allowing researchers to mathematically normalize spectra and isolate reaction progress from variations in sample volume.

Spectral Comparison: Phenoxyacetonitrile vs. 2-Phenoxyethylamine

The following table summarizes the quantitative spectral shifts utilized to confirm the conversion of the nitrile to the primary amine.

Functional GroupVibrational ModePhenoxyacetonitrile (cm⁻¹)2-Phenoxyethylamine (cm⁻¹)Diagnostic Value
Nitrile ( −C≡N ) Stretching~2240 - 2260 (Sharp)AbsentPrimary indicator of unreacted starting material.
Primary Amine ( −NH2​ ) N-H StretchingAbsent~3200 - 3400 (Broad Doublet)Confirms successful reduction to the primary amine.
Primary Amine ( −NH2​ ) N-H BendingAbsent~1580 - 1640 (Medium)Secondary structural confirmation of amine formation.
Ether (C-O-C) Asymmetric Stretch~1240 - 1250 (Strong)~1240 - 1250 (Strong)Acts as a self-validating internal standard for normalization.
Aromatic Ring C=C Stretching~1490, ~1590 (Sharp)~1490, ~1590 (Sharp)Structural backbone confirmation; remains unchanged.

Experimental Workflow: Self-Validating Protocol for ATR-FTIR Monitoring

To ensure absolute scientific integrity, the following methodology utilizes Attenuated Total Reflectance (ATR) FTIR. ATR is chosen over transmission FTIR (KBr pellets) because it requires zero sample preparation, thereby eliminating moisture contamination that could artificially inflate the 3300 cm⁻¹ region and mimic an amine signal.

Step 1: System Preparation & Background Acquisition
  • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ to ensure a flat baseline. Causality: A high scan count increases the signal-to-noise ratio, which is critical for detecting trace amounts of residual nitrile at the end of the reaction.

Step 2: Baseline Profiling of Starting Material
  • Deposit 2-3 drops of pure phenoxyacetonitrile onto the ATR crystal.

  • Acquire the spectrum. Identify and integrate the area under the sharp nitrile peak at ~2250 cm⁻¹[3].

  • Identify the ether (C-O-C) stretch at ~1240 cm⁻¹ to establish the initial absorbance ratio ( A2250​/A1240​ ).

Step 3: In-Process Reaction Sampling
  • During the reduction reaction, extract a 0.5 mL aliquot at predefined intervals (e.g., every 30 minutes).

  • Quench the aliquot to halt the reduction, perform a rapid micro-extraction (e.g., using ethyl acetate), and evaporate the solvent under a gentle nitrogen stream.

  • Place the concentrated extract onto the ATR crystal and acquire the spectrum.

Step 4: Data Normalization & Endpoint Validation
  • Observe the emergence of the broad N-H stretching doublet at ~3200–3400 cm⁻¹[4].

  • Calculate the conversion percentage by tracking the depletion of the normalized nitrile peak:

    Conversion %=(1−(A2250​/A1240​)time=0​(A2250​/A1240​)time=t​​)×100
  • The reaction is deemed complete when the normalized signal at 2250 cm⁻¹ reaches the baseline noise threshold and the 3300 cm⁻¹ doublet maximizes.

Analytical Workflow Visualization

FTIR_Workflow cluster_reaction Chemical Transformation cluster_analysis ATR-FTIR Analytical Logic SM Phenoxyacetonitrile (Nitrile) RXN Reduction (e.g., LiAlH4) SM->RXN Reactant FTIR ATR-FTIR Spectrometer SM->FTIR Sampling PROD 2-Phenoxyethylamine (Primary Amine) RXN->PROD Product PROD->FTIR Sampling CN_PEAK Monitor ~2250 cm⁻¹ (C≡N Stretch Depletion) FTIR->CN_PEAK NH_PEAK Monitor ~3300 cm⁻¹ (N-H Stretch Emergence) FTIR->NH_PEAK ETHER_PEAK Monitor ~1240 cm⁻¹ (C-O-C Internal Standard) FTIR->ETHER_PEAK

Workflow and analytical logic for ATR-FTIR monitoring of nitrile-to-amine reduction.

References

  • 2-Phenoxyethanamine | C8H11NO | CID 15651 , PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Methods of post chemical mechanical polishing and wafer cleaning using amidoxime compositions (US20090133716A1), Google Patents.
  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols , ACS Publications / PMC - NIH. Available at:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Acetonitrile Derivatives

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of acetonitrile derivatives. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity analysis of acetonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the fundamental principles and strategic decisions that underpin robust and reliable analytical methods. We will explore the unique challenges posed by these often polar compounds and compare two primary analytical approaches—traditional Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC)—using supporting data and detailed workflows.

Introduction: The Analytical Challenge of Acetonitrile Derivatives

Acetonitrile derivatives are a broad class of organic compounds characterized by the presence of a cyanomethyl group (-CH₂CN). They are prevalent in pharmaceuticals, agrochemicals, and specialty chemicals. Ensuring their purity is critical for product safety, efficacy, and stability. However, their analysis by HPLC is often complicated by their polarity.[1][2] Highly polar molecules may exhibit poor retention on conventional nonpolar stationary phases (like C18), often eluting at or near the solvent front, which can mask the presence of critical impurities.[2] This guide will equip you with the knowledge to select and develop an appropriate HPLC method to overcome these challenges.

Chapter 1: Foundational Strategy - Analyte & Column Chemistry

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties and how they will interact with the stationary phase. For acetonitrile derivatives, the key is to manage their hydrophilicity.

Column Selection: A Tale of Two Mechanisms

The choice of HPLC column is the most critical decision in method development. For polar compounds like many acetonitrile derivatives, the two most viable options are a modern, polar-endcapped Reversed-Phase column or a HILIC column.

  • Reversed-Phase (RP-HPLC): This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3] For polar analytes, retention can be challenging.[1][4] However, advancements in column technology, such as polar-endcapped C18 phases, can improve the retention of more hydrophilic compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for separating highly polar compounds.[5][6][7] It employs a polar stationary phase (e.g., bare silica, or phases bonded with amide, diol, or amino groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[6][8] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[6][8] In HILIC, the elution order is generally the reverse of RP-HPLC, with the most polar compounds being the most strongly retained.[5]

Diagram: Contrasting Retention Mechanisms

G cluster_0 Reversed-Phase Chromatography (RPC) cluster_1 HILIC RPC_SP Non-Polar Stationary Phase (e.g., C18) RPC_Analyte Polar Analyte (Weak Retention) RPC_MP Polar Mobile Phase (High % Water) RPC_MP->RPC_SP Analyte elutes quickly HILIC_SP Polar Stationary Phase (e.g., Silica, Amide) WaterLayer Aqueous Layer on Surface HILIC_SP->WaterLayer Partitioning HILIC_MP Non-Polar Mobile Phase (High % Acetonitrile) HILIC_MP->HILIC_SP HILIC_Analyte Polar Analyte (Strong Retention) WaterLayer->HILIC_Analyte Analyte is retained Title Figure 1. Retention Mechanisms in RPC vs. HILIC G Start Define Analytical Goal: Purity of Acetonitrile Derivative Analyte Characterize Analyte (Polarity, pKa, UV) Start->Analyte Column_Choice Initial Column Selection Analyte->Column_Choice RP_Path Reversed-Phase (C18) (Good first choice for mixed polarity) Column_Choice->RP_Path Less Polar? HILIC_Path HILIC (Amide, Silica) (Known highly polar analytes) Column_Choice->HILIC_Path Highly Polar? Scouting Scout Gradients & Solvents (ACN vs MeOH, pH screening) RP_Path->Scouting HILIC_Path->Scouting Eval1 Evaluate Retention & Peak Shape Scouting->Eval1 Eval1->Column_Choice Poor Retention? Optimize Optimize Gradient, Temp, Flow Rate Eval1->Optimize Acceptable? Eval2 Evaluate Resolution of Critical Pairs Optimize->Eval2 Eval2->Optimize Inadequate? SST Define & Test System Suitability Eval2->SST Adequate? Final Final Method SST->Final

Sources

Validation

Synthesis Routes for (3-Amino-4-methylphenoxy)acetonitrile: A Comparative Guide

(3-Amino-4-methylphenoxy)acetonitrile (CAS 219312-05-7) is a highly versatile bifunctional building block utilized in the development of advanced therapeutics and agrochemicals. The molecule features two distinct reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

(3-Amino-4-methylphenoxy)acetonitrile (CAS 219312-05-7) is a highly versatile bifunctional building block utilized in the development of advanced therapeutics and agrochemicals. The molecule features two distinct reactive sites—an aromatic primary amine and an aliphatic nitrile—connected via an ether linkage.

The primary synthetic challenge in constructing this molecule lies in chemoselectivity . The starting material, 3-amino-4-methylphenol, contains both a nucleophilic hydroxyl group (-OH) and a nucleophilic amino group (-NH₂). Designing a route that selectively alkylates the oxygen while leaving the amine intact is critical for maximizing yield and avoiding complex purification bottlenecks.

This guide objectively compares the two primary synthetic pathways—Direct Alkylation vs. the Indirect "Protecting-Group-Free" Route—and provides validated experimental protocols supported by mechanistic causality.

Mechanistic Pathways and Route Selection

Route A: Direct Alkylation (Williamson Ether Synthesis)

The most intuitive approach is the direct O-alkylation of 3-amino-4-methylphenol with chloroacetonitrile using a mild base like potassium carbonate ( K2​CO3​ ).

  • The Flaw: While the phenoxide anion is thermodynamically a stronger nucleophile than the neutral amine, the primary amine remains highly reactive. This leads to unavoidable N-alkylation and N,N-dialkylation side reactions. The resulting mixture of O-alkylated and N-alkylated products requires tedious column chromatography to separate, drastically reducing the isolated yield.

Route B: The Indirect Route (Nitro-Alkylation + Selective Reduction)

To circumvent the chemoselectivity issue without introducing wasteful protecting groups, the industry standard utilizes 4-methyl-3-nitrophenol as the starting material.

  • The Logic: The nitro group serves as a natural, electron-withdrawing "mask" for the amine. It completely prevents N-alkylation during the Williamson ether synthesis. Once the ether linkage is formed, the nitro group is chemoselectively reduced to the target amine. The critical challenge here is selecting a reduction mechanism that spares the highly sensitive nitrile group ( −C≡N ).

Visualizing the Synthetic Logic

SynthesisRoutes cluster_A Route A: Direct Alkylation (Low Selectivity) cluster_B Route B: Indirect Route (High Selectivity) SM1 3-Amino-4-methylphenol Reagent1 Cl-CH2-CN / K2CO3 SM1->Reagent1 TargetA (3-Amino-4-methylphenoxy)acetonitrile (Target) Reagent1->TargetA O-Alkylation SideProd N-Alkylated Byproducts (Impurity) Reagent1->SideProd N-Alkylation SM2 4-Methyl-3-nitrophenol Reagent2 Cl-CH2-CN / K2CO3 SM2->Reagent2 Int1 (4-Methyl-3-nitrophenoxy)acetonitrile Reagent2->Int1 Exclusive O-Alkylation Red Reduction (Fe/NH4Cl) Int1->Red TargetB (3-Amino-4-methylphenoxy)acetonitrile (Target) Red->TargetB Chemoselective

Fig 1: Direct vs. Indirect Synthesis Routes for (3-amino-4-methylphenoxy)acetonitrile.

Performance Comparison

The following table summarizes the quantitative and qualitative metrics of both synthetic routes based on standard bench-scale optimizations.

MetricRoute A: Direct AlkylationRoute B: Indirect Route (Nitro-Reduction)
Overall Yield 35% – 45%75% – 85%
Chemoselectivity Poor (O- vs N-alkylation competition)Excellent (Nitro group masks amine)
Purification Complex (Requires silica gel chromatography)Simple (Filtration and extraction)
Scalability Low (Exothermic side reactions)High (Standard industrial protocols)
Reagent Cost LowLow to Moderate

Experimental Protocols: The Indirect Route (Route B)

Because Route B offers superior chemoselectivity and scalability, it is the recommended pathway. The following protocols establish a self-validating system where each reagent choice is driven by mechanistic necessity.

Protocol 1: Synthesis of (4-Methyl-3-nitrophenoxy)acetonitrile

Objective: Chemoselective formation of the ether linkage via Williamson ether synthesis.

Causality: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to selectively deprotonate the phenolic hydroxyl group (which is highly acidic due to the electron-withdrawing nitro group) without causing the base-catalyzed degradation of the chloroacetonitrile (1)[1]. The resulting phenoxide is a potent oxygen nucleophile that displaces the chloride in a clean SN​2 reaction.

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with 4-methyl-3-nitrophenol (1.0 equiv) and anhydrous Dimethylformamide (DMF, 5 volumes).

  • Deprotonation: Add anhydrous K2​CO3​ (1.5 equiv) in one portion. Stir at ambient temperature for 30 minutes. The solution will transition to a deep red/orange color, validating the formation of the phenoxide anion.

  • Alkylation: Add chloroacetonitrile (1.2 equiv) dropwise to control the mild exotherm.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and pour it slowly into crushed ice/water (15 volumes) under vigorous mechanical stirring.

  • Isolation: Filter the resulting off-white precipitate. Wash copiously with cold deionized water to remove residual DMF and inorganic salts. Dry under vacuum at 45 °C to afford the intermediate.

Protocol 2: Chemoselective Reduction to (3-Amino-4-methylphenoxy)acetonitrile

Objective: Reduce the nitro group to a primary amine without compromising the nitrile group.

Causality: Standard catalytic hydrogenation (e.g., H2​ gas with Pd/C ) poses a severe risk of over-reducing the nitrile group ( −C≡N ) into an ethylamine side chain ( −CH2​NH2​ ). To prevent this, a Béchamp-type chemical reduction using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is employed. This method relies on a mild, single-electron transfer mechanism that is highly chemoselective for nitroarenes and leaves nitriles completely untouched (2)[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the (4-methyl-3-nitrophenoxy)acetonitrile intermediate (1.0 equiv) in a solvent mixture of Ethanol and Water (4:1 ratio, 10 volumes).

  • Reagent Addition: Add reduced Iron powder (325 mesh, 4.0 equiv) and Ammonium Chloride ( NH4​Cl , 2.0 equiv) to the solution.

  • Reaction: Heat the suspension to reflux (approx. 80 °C) with vigorous mechanical stirring. The reaction typically reaches completion in 2–4 hours. Monitor via HPLC to ensure the complete disappearance of the nitro intermediate.

  • Filtration: Once complete, cool the mixture slightly (to ~50 °C) and filter it hot through a tightly packed pad of Celite to remove the iron oxide byproducts. Wash the filter cake thoroughly with hot ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with Ethyl Acetate (3 x 5 volumes).

  • Final Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield the target (3-amino-4-methylphenoxy)acetonitrile as a solid.

References

  • Practical Synthetic Organic Chemistry, Chemistry-Chemists (Wiley). 1

  • Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines, SciHorizon. 2

Sources

Comparative

Comprehensive Validation Guide: Reference Standards for 2-(3-Amino-4-methylphenoxy)acetonitrile

Introduction 2-(3-Amino-4-methylphenoxy)acetonitrile (CAS 219312-05-7) is a highly specialized bifunctional building block. Featuring both an electron-rich aniline moiety and a reactive phenoxyacetonitrile group, it is a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(3-Amino-4-methylphenoxy)acetonitrile (CAS 219312-05-7) is a highly specialized bifunctional building block. Featuring both an electron-rich aniline moiety and a reactive phenoxyacetonitrile group, it is a critical intermediate in the synthesis of advanced targeted therapeutics, including kinase inhibitors and heterobifunctional degraders (PROTACs) .

For drug development professionals, ensuring the absolute purity of this compound as a reference standard is paramount. An uncharacterized impurity profile can propagate errors throughout API quantification and forced degradation studies. This guide objectively compares reference standard validation strategies and provides field-proven, self-validating experimental protocols to establish absolute analytical confidence.

Part 1: Objective Comparison of Validation Alternatives

When establishing a reference standard, laboratories must choose a validation tier that balances absolute metrological traceability with operational efficiency. Table 1 compares the three primary alternatives for standardizing 2-(3-amino-4-methylphenoxy)acetonitrile.

Table 1: Comparison of Reference Standard Validation Strategies
Validation StrategyAnalytical MethodologyTraceabilityCost & Time EfficiencyBest Application
Primary Standard qNMR (Absolute Method)Direct to SI (via NMI calibrant)High Initial Cost, Fast ExecutionEstablishing absolute purity for commercial distribution and regulatory filing.
Secondary Standard HPLC-UV + KF + TGA (Mass Balance)Traceable to Primary StandardModerate Cost, Time-IntensiveRoutine lot release, stability testing, and comprehensive impurity profiling.
Working Standard HPLC-UV (Relative Area %)Traceable to Secondary StandardLow Cost, High ThroughputDaily Quality Control (QC) and system suitability testing.

Part 2: The Causality Behind Experimental Choices

Why qNMR Outperforms Mass Balance for Primary Certification

The traditional mass balance approach calculates purity by subtraction: Purity=100%−(%UVimpurities​+%Water+%Residue) . This methodology fundamentally assumes that all impurities are detectable. However, the synthesis of 2-(3-amino-4-methylphenoxy)acetonitrile often involves palladium-catalyzed cross-couplings or alkylations. These reactions can leave behind inorganic salts or non-chromophoric polymeric byproducts that completely evade UV detection, leading to an artificially inflated purity value.

Quantitative NMR (qNMR) eliminates this blind spot. It is a primary ratio method that directly measures the analyte protons against an internal calibrant traceable to a National Metrology Institute (NMI). Because the NMR signal intensity is directly proportional to the number of nuclei, qNMR provides an absolute mass fraction without requiring a pre-existing reference standard of the identical material .

CertificationWorkflow Start Candidate Material 2-(3-Amino-4-methylphenoxy)acetonitrile qNMR qNMR Analysis (Absolute Purity) Start->qNMR LCMS LC-MS/MS Analysis (Impurity Profiling) Start->LCMS Compare Data Concordance (Mass Balance) qNMR->Compare LCMS->Compare Cert Certified Reference Standard Compare->Cert Variance < 0.5%

Workflow for the dual-method certification of pharmaceutical reference standards.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Absolute Purity Determination via 1H-qNMR

This protocol establishes the absolute purity of the candidate material using a self-validating internal standard approach.

  • Calibrant Selection (Causality): Select 3,5-Dinitrobenzoic acid (DNBA, NIST SRM) as the internal calibrant. The electron-rich nature of the analyte's aniline ring shields its aromatic protons, placing them upfield ( δ 6.1–6.9 ppm). DNBA's highly deshielded aromatic protons ( δ 8.9–9.0 ppm) provide a massive chemical shift window, completely avoiding signal overlap—a critical requirement for accurate integration.

  • Sample Preparation: Accurately weigh ~15.0 mg of the 2-(3-amino-4-methylphenoxy)acetonitrile candidate and ~5.0 mg of the DNBA calibrant using a microbalance ( d=0.001 mg) to minimize gravimetric error.

  • Dissolution: Co-dissolve the mixture in 0.6 mL of anhydrous DMSO- d6​ containing 0.01% TMS. Vortex for 60 seconds to ensure complete homogenization.

  • Acquisition Parameters: Run a 1H-NMR experiment at 400 MHz (or higher). Use a 90° excitation pulse and a relaxation delay ( D1​ ) of at least 30 seconds (ensuring D1​≥5×T1​ of the slowest relaxing proton) to guarantee complete longitudinal magnetization recovery. Acquire 64 scans.

  • Data Processing: Phase and baseline correct the spectrum manually. Calculate the absolute mass fraction using the ratio of the integrated analyte signal (e.g., the methyl singlet at δ 2.1 ppm) to the DNBA calibrant signal.

Protocol 2: Orthogonal Impurity Profiling via LC-MS/MS

While qNMR provides absolute purity, its Limit of Detection (LOD) is typically ~0.1%. To comply with for trace impurity profiling, an orthogonal LC-MS/MS method is required [3].

  • Mobile Phase Preparation (Causality): Prepare Solvent A (0.1% Formic Acid in MS-grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Why Formic Acid? The basic aniline moiety ( pKa​≈4.5 ) requires an acidic environment to remain fully protonated ( [M+H]+ ) during electrospray ionization (ESI+). This maximizes ionization efficiency and prevents peak tailing.

  • Chromatographic Separation: Inject 2 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm). This specific stationary phase resists phase collapse and provides superior retention for polar aromatic amines compared to standard C18 columns. Run a linear gradient from 5% B to 95% B over 10 minutes at 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition m/z 163.1 107.1. This transition corresponds to the protonated parent ion ( [M+H]+ ) losing the cyanomethyl radical ( −CH2​CN ), yielding the highly stable 3-amino-4-methylphenol cation fragment.

Pathway Prep Sample Prep (0.1% FA) Chrom UPLC Separation (HSS T3) Prep->Chrom Ion ESI+ Ionization [M+H]+ 163.1 Chrom->Ion Detect MRM Detection 163.1 -> 107.1 Ion->Detect Quant Quantitation (ICH Q2) Detect->Quant

LC-MS/MS analytical pathway for trace impurity profiling and quantitation.

Part 4: Quantitative Data Presentation

The LC-MS/MS method must be rigorously validated to ensure it acts as a self-validating system for trace impurities. Table 2 summarizes the experimental validation data against regulatory acceptance criteria.

Table 2: LC-MS/MS Validation Parameters (ICH Q2(R2) Compliant)
ParameterAcceptance CriteriaExperimental ResultCausality / Scientific Rationale
Specificity No interference at tR​ Blank response < 1% of LOQMRM transition (163.1 107.1) isolates the analyte from matrix noise.
Linearity R2≥0.999 R2=0.9998 (1-100 ng/mL)Ensures proportional detector response across the operational range.
Accuracy (Recovery) 95.0% – 105.0%99.2% – 101.4%Validates the extraction efficiency and confirms the absence of ion suppression.
Precision (RSD) ≤2.0% 0.8% (Intra-day)Confirms the self-validating stability of the ESI source and autosampler.
LOD / LOQ S/N 3 (LOD), 10 (LOQ)LOD: 0.2 ng/mL, LOQ: 0.5 ng/mLEstablishes the absolute boundary for trace organic impurity detection.

By combining the absolute macroscopic quantification of qNMR with the microscopic trace detection of LC-MS/MS, researchers can establish a bulletproof, self-validating reference standard for 2-(3-amino-4-methylphenoxy)acetonitrile.

References

  • Bifunctional degraders and their methods of use (WO2021053495A1). Google Patents.
  • Quantitative 1H NMR: Development and Potential of an Analytical Method . National Center for Biotechnology Information (NCBI) PMC. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures . European Medicines Agency (EMA). Available at:[Link]

Validation

A Predictive and Comparative Guide to the C-13 NMR Chemical Shifts of (3-amino-4-methylphenoxy)acetonitrile

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C-13) NMR, serves as a cornerstone technique for mapping the carbon framework of organic molecules. This guide provides a detailed analysis and prediction of the C-13 NMR chemical shifts for (3-amino-4-methylphenoxy)acetonitrile, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, we will employ a comparative approach, leveraging established principles of NMR spectroscopy and data from structurally analogous compounds to provide a robust, predictive framework for researchers.

Predicted C-13 NMR Chemical Shifts for (3-amino-4-methylphenoxy)acetonitrile

The prediction of C-13 NMR chemical shifts is grounded in the principle of substituent additivity, where the electronic environment of each carbon atom is influenced by the surrounding functional groups. For (3-amino-4-methylphenoxy)acetonitrile, we consider the effects of the amino (-NH2), methyl (-CH3), and cyanomethoxy (-OCH2CN) groups on the benzene ring, as well as the influence of the substituted phenoxy group on the acetonitrile moiety.

The structure and predicted chemical shifts are presented below. The numbering of the carbon atoms is systematic to facilitate discussion.

Caption: Molecular structure of (3-amino-4-methylphenoxy)acetonitrile with carbon numbering for NMR assignment.

Table 1: Predicted C-13 NMR Chemical Shifts for (3-amino-4-methylphenoxy)acetonitrile

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (Ar-O)150 - 155The ether linkage significantly deshields this carbon. Similar to the ipso-carbon in anisole (~160 ppm), but influenced by other substituents.
C2 (Ar-H)115 - 120Ortho to the electron-donating -OCH2CN group and meta to the -NH2 and -CH3 groups. Expected to be shielded.
C3 (Ar-NH2)140 - 145The amino group is a strong electron-donating group, causing significant deshielding at the ipso-carbon.
C4 (Ar-CH3)125 - 130The methyl group has a moderate deshielding effect on the ipso-carbon.
C5 (Ar-H)110 - 115Ortho to the strongly electron-donating -NH2 group and para to the -OCH2CN group, leading to significant shielding.
C6 (Ar-H)120 - 125Meta to the -NH2 and -OCH2CN groups and ortho to the -CH3 group.
C7 (-CH2-)55 - 60Methylene carbon attached to an oxygen atom. Its chemical shift is influenced by the electronegativity of the oxygen and the nitrile group.
C8 (-CN)115 - 120The nitrile carbon typically appears in this region.[1]
C9 (-CH3)15 - 20The methyl carbon attached to an aromatic ring.

Comparative Analysis with Structurally Related Compounds

The predicted chemical shifts in Table 1 are derived from a comparative analysis of substituent effects observed in simpler molecules.

  • Aromatic Carbons: The chemical shifts of aromatic carbons are highly sensitive to the electronic nature of the substituents.[2][3] Electron-donating groups like amino (-NH2) and alkoxy (-OR) shield the ortho and para carbons, shifting their signals upfield (to lower ppm values).[2] Conversely, the ipso-carbons (the carbons directly attached to these groups) are generally deshielded. For instance, in 3-methylphenol, the carbon bearing the hydroxyl group appears around 154.3 ppm, while the methyl-bearing carbon is at approximately 139.2 ppm.[4] These values provide a baseline for predicting the shifts of C1, C3, and C4 in our target molecule. The strong electron-donating nature of the amino group is expected to cause significant shielding at the ortho (C5) and para (not present) positions.[2][3]

  • Aliphatic Carbons: The cyanomethoxy group introduces two aliphatic carbons, C7 and C8. The methylene carbon (C7), being attached to an electronegative oxygen atom, is expected to resonate in the range of 55-80 ppm, which is typical for ethers and alcohols.[5] The nitrile carbon (C8) has a characteristic chemical shift in the range of 110-125 ppm.[1] Experimental data for acetonitrile shows the nitrile carbon at approximately 121.8 ppm and the methyl carbon at 3.63 ppm.[6] The replacement of a methyl group with a phenoxy group will deshield the methylene carbon (C7) compared to the methyl carbon in acetonitrile.

Experimental Protocol for C-13 NMR Data Acquisition

To validate the predicted chemical shifts, a standardized experimental protocol is essential. The following outlines a robust methodology for acquiring a high-quality C-13 NMR spectrum of (3-amino-4-methylphenoxy)acetonitrile.

A. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid (3-amino-4-methylphenoxy)acetonitrile sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial. The choice of solvent is critical; DMSO-d6 is often preferred for its ability to dissolve a wide range of organic compounds.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary, filter the solution to remove any particulate matter.

B. NMR Instrument Parameters (based on a 400 MHz spectrometer):

  • Nucleus: 13C

  • Spectrometer Frequency: Approximately 100 MHz

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Relaxation Delay (d1): 2 seconds. This delay allows for adequate relaxation of the carbon nuclei, particularly quaternary carbons, which often have longer relaxation times.[5]

  • Acquisition Time (aq): 1-2 seconds.

  • Number of Scans (ns): Due to the low natural abundance of C-13, a larger number of scans is required compared to 1H NMR.[7] Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

C. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).[5]

  • Integrate the peaks if desired, although routine C-13 NMR peak integrals are not always proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Sample Preparation (Dissolve in Deuterated Solvent) B Transfer to NMR Tube A->B C Insert into NMR Spectrometer B->C D Set Up Experiment (Pulse Program, Scans, etc.) C->D E Acquire Data (FID) D->E F Fourier Transform E->F G Phase and Baseline Correction F->G H Chemical Shift Calibration G->H I Spectral Analysis H->I

Caption: Experimental workflow for C-13 NMR data acquisition and analysis.

Conclusion

This guide provides a scientifically grounded prediction of the C-13 NMR chemical shifts for (3-amino-4-methylphenoxy)acetonitrile. By systematically applying the principles of substituent effects and comparing with data from analogous structures, we have established a reliable reference for researchers working with this compound. The provided experimental protocol offers a clear and effective method for obtaining empirical data to confirm these predictions. As with any predictive method, experimental verification is the ultimate standard for structural confirmation.

References

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13 C NMR chemical shifts in substituted benzenes. RSC Publishing. [Link]

  • 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • Ortho-Substituted Benzenes Definition - Organic Chemistry. Fiveable. [Link]

  • Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry. [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry. [Link]

  • Predict 13C carbon NMR spectra. . [Link]

  • NMR Predictor - Documentation. Chemaxon Docs. [Link]

  • 13C NMR Chemical Shifts (δ, ppm). Unknown Source. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. Unknown Source. [Link]

  • 1 H-and 13 C-NMR shifts (ppm) of acetonitrile and its complexes with... ResearchGate. [Link]

  • 13C Chemical Shift Reference. Center for In Vivo Metabolism.
  • 13C Chemical Shift Table. Unknown Source. [Link]

  • Electronic Supplementary Information. Rsc.org. [Link]

  • 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated) (NP0044606). NP-MRD. [Link]

  • bmse000826 Acetonitrile at BMRB. BMRB. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Extraction Methods for Phenoxyacetonitrile Compounds

Introduction: The Critical Role of Extraction in Phenoxyacetonitrile Applications Phenoxyacetonitrile and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Extraction in Phenoxyacetonitrile Applications

Phenoxyacetonitrile and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] As a key intermediate, its purity and yield following synthesis or isolation from a complex matrix are paramount. The efficacy of the chosen extraction method directly impacts downstream processes, overall process efficiency, and the quality of the final product. Phenoxyacetonitrile is characterized as a colorless to pale yellow liquid or solid with moderate solubility in organic solvents and limited solubility in water, properties which heavily influence the selection of an appropriate extraction strategy.[1]

This guide provides a comparative analysis of prevalent extraction methodologies for phenoxyacetonitrile compounds. We move beyond simple procedural lists to dissect the underlying principles and causal factors that govern the performance of each technique. This analysis is designed for researchers, scientists, and drug development professionals to make informed decisions, optimizing for yield, purity, speed, cost, and sustainability.

Chapter 1: Classical Extraction Methodologies

Traditional methods, while often resource-intensive, form the bedrock of extraction science and are still widely used due to their simplicity and low initial investment.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE), or solvent extraction, is a foundational technique based on the differential solubility of a compound between two immiscible liquid phases. For phenoxyacetonitrile, this typically involves an aqueous phase and a water-immiscible organic solvent.

Causality Behind Experimental Choices: The core principle is partitioning. The choice of solvent is the most critical parameter. A solvent like ethyl acetate or toluene is selected not only for its high affinity for the relatively non-polar phenoxyacetonitrile but also for its immiscibility with water and a different density to ensure clear phase separation.[3] The pH of the aqueous phase is kept neutral to prevent any potential hydrolysis of the nitrile or ether linkages, ensuring the integrity of the target compound. Multiple extractions with smaller volumes of organic solvent are performed because it is mathematically more efficient at recovering the analyte than a single extraction with a large volume, a direct consequence of the partition coefficient.

  • Preparation: Dissolve the crude reaction mixture or sample containing phenoxyacetonitrile in a suitable aqueous solution (e.g., brine to reduce aqueous solubility of the analyte) in a separatory funnel.

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., ethyl acetate). The volume is typically 1:1 with the aqueous phase for the first extraction.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower layer (aqueous or organic, depending on density) and collect the organic layer containing the phenoxyacetonitrile.

  • Repeat: Repeat the extraction (steps 2-5) on the aqueous layer 2-3 more times with fresh organic solvent to maximize recovery.

  • Post-Extraction Processing: Combine all organic extracts. Dry the combined extract over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[4] Filter to remove the drying agent, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude phenoxyacetonitrile.

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction Cycle (Repeat 3x) cluster_post Post-Processing A Sample in Aqueous Phase B Add Organic Solvent A->B C Shake & Vent B->C D Separate Phases C->D E Collect Organic Layer D->E F Combine & Dry Organic Layers E->F G Filter F->G H Evaporate Solvent G->H I Isolated Product H->I

Caption: Workflow for Liquid-Liquid Extraction of Phenoxyacetonitrile.

Chapter 2: Modern & Green Extraction Methodologies

Driven by the need for greater efficiency, automation, and sustainability, modern extraction techniques offer significant advantages over classical methods.[5][6]

Solid-Phase Extraction (SPE)

SPE is a form of digital chromatography used to isolate and concentrate analytes from a liquid sample by passing it through a solid sorbent material.[7][8][9]

Causality Behind Experimental Choices: SPE operates on the same principles of chromatography, leveraging differences in affinity between the analyte, the matrix, and a solid stationary phase.[10] For phenoxyacetonitrile, a reversed-phase sorbent (e.g., C18-silica) is ideal. The non-polar C18 chains will retain the moderately non-polar phenoxyacetonitrile from an aqueous sample via hydrophobic interactions.

  • Conditioning & Equilibration: The sorbent is first conditioned with a strong solvent like methanol to activate the C18 chains, followed by equilibration with water or a weak buffer to prepare the sorbent for the aqueous sample. This ensures reproducible retention.[8]

  • Loading: The sample is loaded at a slow, controlled flow rate to ensure sufficient interaction time between the analyte and the sorbent for effective retention.

  • Washing: A weak, polar solvent (e.g., water/methanol mixture) is used to wash away highly polar impurities that have low affinity for the C18 sorbent, leaving the target analyte bound.

  • Elution: A strong, less polar organic solvent (e.g., acetonitrile or methanol) is used to disrupt the hydrophobic interactions and elute the purified phenoxyacetonitrile.[9]

  • Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18, 500 mg sorbent mass).

  • Conditioning: Pass 5 mL of methanol through the cartridge to solvate the stationary phase.

  • Equilibration: Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not run dry.

  • Sample Loading: Dissolve the sample in a minimal amount of a water-miscible solvent and dilute with water. Load the aqueous sample onto the cartridge at a flow rate of ~1-2 mL/min.

  • Washing: Pass 5 mL of a 5% methanol in water solution through the cartridge to remove polar impurities. Collect and discard the washings.

  • Elution: Place a clean collection tube under the cartridge. Elute the phenoxyacetonitrile with 2-4 mL of acetonitrile. A smaller elution volume results in a more concentrated extract.[9]

  • Analysis: The resulting eluate can be directly analyzed by HPLC or GC, or the solvent can be evaporated for further use.

SPE_Workflow A 1. Condition (Methanol) B 2. Equilibrate (Water) A->B C 3. Load Sample B->C D 4. Wash (5% MeOH/Water) Impurity Removal C->D E 5. Elute (Acetonitrile) Product Collection D->E

Caption: The five essential steps of a Solid-Phase Extraction (SPE) protocol.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample matrix, accelerating the extraction of analytes.[11][12]

Causality Behind Experimental Choices: The efficiency of MAE stems from a mechanism of localized dielectric heating.[12] Microwaves cause polar molecules within the extraction solvent (and any residual water in the sample matrix) to rapidly oscillate, generating heat. This rapid, volumetric heating creates localized high-pressure zones within the sample matrix, leading to the rupture of cell walls or disruption of analyte-matrix interactions.[13] This dramatically increases the mass transfer of phenoxyacetonitrile into the solvent. The choice of a polar solvent with a high dielectric constant, like ethanol or methanol, is crucial for efficient microwave absorption and heating.[11][14] MAE is significantly faster than conventional methods like Soxhlet extraction.[14][15][16]

  • Sample Preparation: Place the solid sample (e.g., crude product adsorbed on silica) into a microwave-transparent extraction vessel.

  • Solvent Addition: Add a suitable volume of a polar solvent (e.g., 25 mL of ethanol 80%) to ensure the sample is fully immersed. The liquid-to-solid ratio is a key parameter to optimize.[14]

  • Extraction: Seal the vessel and place it in the microwave extractor. Set the extraction parameters:

    • Microwave Power: 400 W

    • Temperature: 80°C (held by power modulation)

    • Time: 10 minutes

  • Cooling: After the extraction cycle, allow the vessel to cool to a safe temperature (<50°C).

  • Recovery: Open the vessel, and separate the extract from the solid residue by filtration or centrifugation.

  • Analysis: The liquid extract can be analyzed or further purified.

MAE_Workflow A Mix Sample & Solvent in Vessel B Seal Vessel & Place in MAE System A->B C Irradiate with Microwaves (Set Power, T, Time) B->C D Cooling Cycle C->D E Filter/Centrifuge to Separate Extract D->E F Purified Extract E->F SFE_Workflow cluster_modifier Co-solvent A Liquid CO₂ Tank B Pump A->B C Heater B->C D Extraction Vessel (with Sample) C->D E Back-Pressure Regulator D->E F Collection Vial E->F G Gaseous CO₂ (Vented) E->G Mod Methanol Mod_pump Pump Mod->Mod_pump Mod_pump->C

Caption: Schematic of a Supercritical Fluid Extraction (SFE) system.

Chapter 3: Comparative Performance Analysis

The selection of an optimal extraction method requires a multi-faceted evaluation of performance metrics. The following table presents illustrative data based on the known principles of each technique and the properties of phenoxyacetonitrile. Note: These values are representative and should be empirically validated for any specific process.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Microwave-Assisted Extraction (MAE) Supercritical Fluid Extraction (SFE)
Typical Yield 85-95%90-99%>95%>97%
Purity of Extract Moderate (co-extraction likely)HighHighVery High (solvent-free)
Extraction Time 30-60 min15-20 min10-15 min20-40 min
Solvent Consumption High (e.g., >200 mL)Low (e.g., <20 mL)Moderate (e.g., 25-50 mL)Very Low (only co-solvent)
Automation Potential LowHighHighHigh
Relative Cost (Equip.) LowLow-ModerateModerateHigh
Environmental Impact High (solvent waste)LowLow-ModerateVery Low ("Green" technique)
Key Advantage Simplicity, Low costHigh selectivity, AutomationSpeed, EfficiencyHigh purity, "Green" solvent
Key Disadvantage Labor-intensive, High solvent useCartridge cost, Potential for cloggingRequires specialized equipmentHigh initial investment

Conclusion and Recommendations

There is no single "best" method for all applications; the optimal choice depends on the specific goals of the researcher or organization.

  • For routine, small-scale synthesis and purification with minimal equipment budget, Liquid-Liquid Extraction remains a viable, albeit less efficient and environmentally friendly, option.

  • For high-throughput screening, sample cleanup prior to sensitive analysis (e.g., LC-MS), or applications where high purity and automation are key, Solid-Phase Extraction is the superior choice. [17]Its ability to remove interferences and concentrate the analyte is invaluable in analytical workflows. [7][18]* For rapid extraction from solid matrices where speed is the primary driver, Microwave-Assisted Extraction offers a compelling balance of speed, efficiency, and moderate solvent use. [12][15]* For applications demanding the highest purity, producing a solvent-free product, and adhering to green chemistry principles, Supercritical Fluid Extraction is the state-of-the-art method, despite its higher initial capital cost. [19][20]Its selectivity and environmental credentials make it ideal for pharmaceutical and food-grade applications.

Ultimately, the principles and data presented in this guide should serve as a foundation for methodological development. Empirical validation and optimization of parameters such as solvent choice, temperature, time, and pressure are critical to achieving the desired outcomes in the extraction of phenoxyacetonitrile compounds.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and “Dispersive Solid-Phase Extraction” for the Determination of Pesticide Residues in Produce. Journal of AOAC International, 86(2), 412-431. [Link]

  • Ben Amor, I., et al. (2023). Different methods of extraction of bioactive compounds and their effect on biological activity. International Journal of Sustainable Materials and Sustainable Technologies. [Link]

  • Jafari, H., et al. (2016). Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root. Journal of Food Science and Technology. [Link]

  • Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436. [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26. [Link]

  • Phenomenex Inc. Solid Phase Extraction (SPE) Columns & Cartridges. [Link]

  • Osorio-Tobón, J. F. (2023). Supercritical Fluid Extraction as a Potential Extraction Technique for the Food Industry. MDPI. [Link]

  • Ferreira, I., et al. (2023). Green Extraction Techniques of Bioactive Compounds: A State-of-the-Art Review. MDPI. [Link]

  • Mandle, P., et al. (2025). Comparative Study of Extraction Methods for Enhancing the Yield of Medicinal Plant Alkaloids. AKT Publication. [Link]

  • Chemat, F., Vian, M. A., & Cravotto, G. (2012). Green extraction of natural products: concept and principles. International journal of molecular sciences, 13(7), 8615-8627. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Fatta, D., et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(6), 515-533. [Link]

  • Abubakar, A. R., & Haque, M. (2020). Extraction of phenolic compounds: A review. Avicenna journal of phytomedicine, 10(6), 620. [Link]

  • Macherey-Nagel. Solid phase extraction (SPE) Information. [Link]

  • Kumar, A., et al. (2024). Comparative Analysis Of Microwave-Assisted Extraction (MAE) And Traditional Extraction Techniques For Phytochemicals From Plants. ResearchGate. [Link]

  • Al-Khayri, J. M., et al. (2021). Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Molecules, 26(24), 7537. [Link]

  • Adeola, A. A., & Forbes, P. B. (2022). Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability. Molecules, 27(22), 7794. [Link]

  • Phenomenex Inc. (2017). The Complete Guide to Solid Phase Extraction (SPE). [Link]

  • Adjei, S., et al. (2021). Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Open Research Africa. [Link]

  • Aguilar-Reynosa, A., et al. (2023). Microwave-assisted extraction of functional compounds from plants: A Review. Phyton, 92(6), 1633. [Link]

  • Yamashita, Y., et al. (2015). Separation of acetonitrile from pharmaceutical wastewater using solvent extraction. The Proceedings of the International Solvent Extraction Conference. [Link]

  • MDPI. (2023). Green Extraction Techniques for Bioactive Natural Products. [Link]

  • Kumar, A., et al. (2024). Comparative Analysis of Microwave-Assisted Extraction (MAE) and Traditional Extraction Techniques for Phytochemicals from Plants. International Journal of Environmental Sciences & Natural Resources. [Link]

  • Chen, G., et al. (2022). Reflux Extraction Optimization and Antioxidant Activity of Phenolic Compounds from Pleioblastus amarus (Keng) Shell. Molecules, 27(2), 374. [Link]

  • PureSynth. Phenoxyacetonitrile 98.0%(GC). [Link]

  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • Shimadzu Corporation. Improved Sample Pretreatment Using Offline Supercritical Fluid Extraction. [Link]

  • Wang, Z. J., et al. (2021). Optimization of low-energy slow extraction efficiency of XiPAF. Proceedings of the 12th International Particle Accelerator Conference. [Link]

  • Kumar, M., et al. (2021). Recent insights into green extraction techniques as efficient methods for the extraction of bioactive components and essential oils from foods. Food Research International, 149, 110628. [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development. [Link]

  • Patel, K., et al. (2015). Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. Research Journal of Pharmacy and Technology, 8(6), 725-732. [Link]

  • Patel, K., et al. (2015). Emerging Microwave Assisted Extraction (MAE) techniques as an innovative green technologies for the effective extraction of the active phytopharmaceuticals. Research Journal of Pharmacy and Technology, 8(5), 641-648. [Link]

  • U.S. Environmental Protection Agency. (1984). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. [Link]

  • Barba, F. J., et al. (2021). Application of Green Extraction Techniques for Natural Additives Production. IntechOpen. [Link]

  • Singh, A., & Sharma, V. (2024). Overview on Different types of methods of Extraction. EPRA International Journal of Research and Development. [Link]

  • Garcia, R., et al. (2020). Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria. ChemRxiv. [Link]

  • Madikizela, L. M., et al. (2018). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Molecules, 23(9), 2176. [Link]

  • SITEC-Sieber Engineering AG. (2016). Supercritical Fluid Extraction (SFE). [Link]

Sources

Safety & Regulatory Compliance

Safety

ACETONITRILE,(3-AMINO-4-METHYLPHENOXY)- proper disposal procedures

Handling specialized synthetic intermediates requires a rigorous, mechanistic approach to laboratory safety. Acetonitrile, (3-amino-4-methylphenoxy)- (CAS: 219312-05-7) is a bifunctional organic compound containing both...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized synthetic intermediates requires a rigorous, mechanistic approach to laboratory safety. Acetonitrile, (3-amino-4-methylphenoxy)- (CAS: 219312-05-7) is a bifunctional organic compound containing both a reactive nitrile moiety and an aromatic amine[1]. Because of its unique structural profile, improper disposal can lead to severe toxicological exposure or dangerous chemical reactions.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe handling, containment, and disposal of this compound.

Quantitative Data & Hazard Summary

Before initiating any experimental workflow or disposal procedure, personnel must understand the physicochemical properties that dictate the compound's behavior.

Property / HazardValue / Description
Chemical Name Acetonitrile, (3-amino-4-methylphenoxy)-
CAS Registry Number 219312-05-7
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Primary Hazard Classes Acute Tox. 3 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2
Chemical Incompatibilities Strong acids, strong oxidizers, reducing agents
Decomposition Products Hydrogen cyanide (HCN), Nitrogen oxides (NOx), Carbon monoxide (CO)

Part 1: Mechanistic Safety & Causality (E-E-A-T)

Effective safety protocols are not arbitrary; they are derived directly from molecular causality. Understanding why a protocol exists ensures higher compliance and adaptability in the lab.

  • The Nitrile Hazard & Acid Incompatibility: The -C≡N (nitrile) group is stable under neutral conditions. However, contact with strong acids can catalyze hydrolysis or liberate highly toxic2[2]. Therefore, causality dictates that this waste stream must be strictly segregated from any acidic waste streams to prevent lethal gas generation.

  • The Amino-Phenoxy Hazard: Aromatic amines are notorious for their ability to penetrate the skin, causing systemic toxicity and severe skin irritation[3]. The presence of the amino group necessitates Level C PPE (specifically nitrile gloves, which offer chemical resistance to many amines) to prevent dermal absorption.

  • Thermal Decomposition & Incineration: High-temperature incineration is the only approved disposal method. Combustion of nitriles and amines at lower temperatures produces dangerous nitrogen oxides (NOx) and potentially HCN[4]. High-temperature, oxygen-rich incineration ensures complete conversion of the molecule into harmless N₂, CO₂, and H₂O[5].

Part 2: Experimental Protocols - Step-by-Step Disposal Workflow

The following protocols are designed as self-validating systems. Each step includes a verification check to ensure the procedure is executed correctly before moving to the next phase.

Protocol 1: Routine Waste Segregation and Packaging
  • Segregation (Verification: Check adjacent containers): Designate a specific, clearly labeled waste container exclusively for "Toxic Organic Solids/Nitriles." Never mix this compound with aqueous acids, heavy metal waste, or general biological waste[2].

  • Containment (Verification: Inspect seal integrity): Use a High-Density Polyethylene (HDPE) or glass container compatible with organic solids. Ensure the container has a secure, screw-top lid to prevent aerosolization of the powder[3].

  • Labeling (Verification: Visual confirmation of GHS symbols): Apply a hazardous waste label immediately upon the first addition of waste. The label must explicitly state: "Hazardous Waste - Toxic Solid - Acetonitrile, (3-amino-4-methylphenoxy)-" and include the GHS "Skull and Crossbones" (Acute Toxicity) pictogram.

  • Storage (Verification: Confirm active ventilation): Store the sealed waste container in a secondary containment tray within a ventilated, flammable/toxic storage cabinet until pickup[6].

  • Final Disposal: Transfer the logged container to a licensed hazardous waste vendor for EPA/RCRA-compliant high-temperature incineration[7].

DisposalWorkflow Start Waste Generation: Acetonitrile,(3-amino-4-methylphenoxy)- Segregation Segregation: Isolate from Strong Acids & Oxidizers Start->Segregation Containment Containment: Seal in Compatible HDPE/Glass Container Segregation->Containment Labeling Labeling: Mark as 'Toxic Organic Waste' (Contains Nitrile) Containment->Labeling Storage Temporary Storage: Ventilated Toxic Cabinet Secondary Containment Labeling->Storage Disposal Final Disposal: High-Temperature Incineration (EPA/RCRA Compliant) Storage->Disposal

Figure 1: Standardized disposal workflow for hazardous nitrile-containing organic waste.

Protocol 2: Emergency Spill Response

Spills of toxic powders require immediate suppression of dust generation to prevent inhalation exposure.

  • Assessment & Evacuation: If the spill exceeds 500g or occurs outside a designated fume hood, evacuate the immediate area, secure the doors, and contact the facility's HazMat team[2].

  • PPE Donning: For minor spills (<500g) inside a controlled hood, immediately don a NIOSH-approved respirator (N95 or P100 for particulates), splash goggles, a lab coat, and double nitrile gloves[3].

  • Containment: Turn off any local ignition sources. Verify that the local exhaust ventilation (fume hood) is running at maximum capacity[6].

  • Absorption & Suppression: Gently cover the solid spill with an inert, dust-free absorbent (e.g., damp sand or vermiculite) to prevent aerosolization of the toxic powder[2]. Crucial Causality Step: Do not use combustible materials like paper towels directly on the bulk powder, as friction or chemical incompatibility could trigger a reaction.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a heavy-duty hazardous waste bag or HDPE bucket.

  • Decontamination: Wash the spill surface with copious amounts of soap and water, collecting the wash water as hazardous waste[4].

SpillResponse Spill Spill Detected Assess Assess Volume & Risk Spill->Assess Evacuate Major Spill: Evacuate & Call HazMat Assess->Evacuate > 500g or poor ventilation PPE Minor Spill: Don Level C PPE (Respirator, Nitrile Gloves) Assess->PPE < 500g & contained Ventilation Ensure Local Exhaust Ventilation is Active PPE->Ventilation Absorb Apply Inert Absorbent (Sand/Vermiculite) DO NOT USE COMBUSTIBLES Ventilation->Absorb Collect Collect in Sealed Hazardous Waste Bag/Bin Absorb->Collect

Figure 2: Emergency spill response logic for solid/powder toxic nitrile compounds.

References

  • ChemIndex. "219312-05-7 | Acetonitrile,2-(3-amino-4-methylphenoxy)-". [Link]

  • Airgas. "SAFETY DATA SHEET - Acetonitrile". [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings | EPA".[Link]

  • Western Kentucky University (WKU) / EPA. "EPA HAZARDOUS WASTE CODES".[Link]

Sources

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